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  • Product: 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-
  • CAS: 90-40-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-

Introduction 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-, often referred to as 2R acid or RR acid, is a key chemical intermediate with significant applications in the synthesis of dyes and as a potential tool in p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-, often referred to as 2R acid or RR acid, is a key chemical intermediate with significant applications in the synthesis of dyes and as a potential tool in pharmaceutical research.[1][2] Its multifaceted chemical structure, featuring a naphthalene core substituted with two sulfonic acid groups, an amino group, and a hydroxyl group, imparts a unique combination of properties that are critical to its function and application. Understanding the physicochemical characteristics of this molecule is paramount for researchers, scientists, and drug development professionals to effectively utilize it in their respective fields.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-. It is designed to offer not just a compilation of data, but also a deeper understanding of the experimental methodologies and the scientific rationale behind the characterization of such molecules. The information presented herein is intended to support the design of experiments, the development of analytical methods, and the rational application of this compound in research and development.

Chemical Identity and Structure

A thorough understanding of a molecule's identity is the foundation of its scientific investigation.

IUPAC Name: 3-amino-5-hydroxynaphthalene-2,7-disulfonic acid[1]

CAS Number: 90-40-4[1]

Molecular Formula: C₁₀H₉NO₇S₂[1]

Molecular Weight: 319.3 g/mol [1]

Chemical Structure:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve compound in a suitable solvent (e.g., water or methanol) B Prepare a series of dilutions to determine the linear range A->B C Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm) B->C D Use a blank solution (solvent only) for baseline correction C->D E Identify the wavelength(s) of maximum absorbance (λmax) D->E F Calculate the molar absorptivity (ε) using the Beer-Lambert law E->F

Sources

Exploratory

Molecular Structure and Formula of Gamma Acid (CAS 90-51-7): A Technical Guide

The following technical guide details the molecular structure, synthesis, and applications of Gamma Acid (CAS 90-51-7). Executive Summary Gamma Acid (CAS 90-51-7) is a critical naphthalene-derived intermediate in the ind...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and applications of Gamma Acid (CAS 90-51-7).

Executive Summary

Gamma Acid (CAS 90-51-7) is a critical naphthalene-derived intermediate in the industrial synthesis of azo dyes and pharmaceuticals.[1] Chemically defined as 6-amino-4-hydroxy-2-naphthalenesulfonic acid (IUPAC) or historically as 7-amino-1-naphthol-3-sulfonic acid , it serves as a versatile coupling component.[1] Its dual functionality—possessing both an amino and a hydroxyl group—allows for pH-controlled regio-selective coupling, making it indispensable in the production of complex diazo dyes such as Direct Black and Acid Red.[1]

Molecular Identity & Physiochemical Properties[1][2]

Nomenclature and Identifiers
IdentifierValue
Common Name Gamma Acid
IUPAC Name 6-amino-4-hydroxy-2-naphthalenesulfonic acid
CAS Number 90-51-7
Synonyms 7-amino-1-naphthol-3-sulfonic acid; 2-amino-8-naphthol-6-sulfonic acid;

-Acid
Molecular Formula

SMILES Nc1ccc2cc(S(=O)(=O)O)cc(O)c2c1
Physiochemical Data
PropertyMetricTechnical Note
Molecular Weight 239.25 g/mol Monoisotopic mass: 239.025
Physical State White to gray crystalline powderOften supplied as a paste or moist cake to prevent oxidation.[1]
Solubility Sparingly soluble in cold waterDissolves in alkaline solutions (forming phenolate/sulfonate salts).
Acidity (pKa)

(Sulfonic)

(Amino)

(Hydroxyl)
Exists as a zwitterion in neutral aqueous suspension.[1]
Absorption

(UV)
Characteristic naphthalene absorption bands; fluorescence in alkaline solution.

Structural Analysis & Reactivity[1]

Molecular Architecture

The Gamma Acid molecule consists of a naphthalene core substituted at specific positions to maximize electronic amphoterism.

  • Sulfonic Acid Group (

    
    ):  Located at position 2 (IUPAC numbering), it provides water solubility to the final dye molecule.[1]
    
  • Hydroxyl Group (

    
    ):  Located at position 4, it acts as a strong electron donor in alkaline media.[1]
    
  • Amino Group (

    
    ):  Located at position 6, it acts as a directing group in acidic media.[1]
    
Zwitterionic Character

In solid state and neutral suspension, Gamma Acid exists primarily as a zwitterion where the sulfonic acid protonates the amine function (


 and 

).[1] This internal salt formation explains its high melting point and low solubility in water and organic solvents.
Regio-Selective Coupling Logic

The utility of Gamma Acid lies in its ability to couple at different positions based on pH:

  • Alkaline Conditions (pH > 9): The hydroxyl group deprotonates to the phenoxide (

    
    ), which is the strongest activating group.[1] Coupling occurs ortho to the hydroxyl group  (Position 3 in IUPAC; Position 2 in traditional numbering).
    
  • Acidic Conditions (pH < 5): The amino group is the primary director (the hydroxyl is protonated and less activating). Coupling occurs ortho to the amino group .

Synthesis & Manufacturing Protocol

The industrial synthesis of Gamma Acid is a classic example of naphthalene substitution chemistry, typically proceeding from G-Acid (2-naphthol-6,8-disulfonic acid).[1]

Synthesis Pathway
  • Bucherer Reaction: G-Acid is converted to Amino G-Acid (2-naphthylamine-6,8-disulfonic acid) using ammonia and bisulfite.[1]

  • Alkali Fusion: Amino G-Acid undergoes selective nucleophilic aromatic substitution where one sulfonate group is replaced by a hydroxyl group using molten caustic soda (NaOH).[1]

GammaAcidSynthesis G_Acid G-Acid (2-naphthol-6,8-disulfonic acid) Amino_G Amino G-Acid (2-naphthylamine-6,8-disulfonic acid) G_Acid->Amino_G Gamma_Acid Gamma Acid (7-amino-1-naphthol-3-sulfonic acid) Amino_G->Gamma_Acid Bucherer NH3 / NaHSO3 (Bucherer Reaction) 130-150°C Fusion NaOH / H2O (Alkali Fusion) 190-200°C Acidification H2SO4 (Precipitation)

Figure 1: Industrial synthesis route from G-Acid to Gamma Acid via Amino G-Acid intermediate.[1]

Detailed Protocol (Laboratory Scale Adaptation)

Note: This protocol involves high temperatures and caustic reagents. Proper PPE is mandatory.

  • Starting Material: Charge 1.0 mol of Amino G-Acid (dipotassium salt) into an autoclave.

  • Fusion: Add 60% NaOH solution (excess). Heat the mixture to 190–200°C for 6–8 hours. The high temperature is critical to force the displacement of the sulfonate group at the 8-position (traditional numbering) by hydroxide.

  • Quenching: Dilute the fusion mass with water and cool to 80°C.

  • Acidification: Slowly add sulfuric acid to adjust pH to ~2.5. Sulfur dioxide may be evolved (scrubber required).

  • Isolation: Gamma Acid precipitates as gray needles.[2] Filter while warm to remove impurities. Wash with cold water.

  • Purification: Recrystallize from hot water or purify via sodium salt formation followed by reprecipitation.

Analytical Characterization

Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Assignment
3300–3450

/

stretching (Broad, overlapping)
1620–1640

aromatic ring stretching
1150–1250

asymmetric stretching (Sulfonate)
1010–1040

symmetric stretching
810–830 Aromatic

out-of-plane bending (Substituted naphthalene)
Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-



  • 
     7.0–8.5 ppm:  Aromatic protons. The proton ortho to the sulfonic acid group is typically deshielded (
    
    
    
    ).
  • 
     9.0–10.0 ppm:  Hydroxyl proton (broad, exchangeable).
    
  • 
     5.0–6.0 ppm:  Amino protons (broad, exchangeable).
    

Applications in Drug & Dye Development

Gamma Acid is rarely used as a standalone drug but is a "privileged scaffold" in medicinal chemistry and dye synthesis.

  • Azo Dye Synthesis:

    • Direct Dyes: Used in Direct Black 38 and Direct Black 22.

    • Acid Dyes: Precursor for Acid Red 337.

    • Mechanism: The dye synthesis usually involves a "double coupling" strategy. First, a diazonium salt is coupled to Gamma Acid in acidic conditions (ortho to amine). The resulting mono-azo compound is then coupled with a second diazonium salt in alkaline conditions (ortho to hydroxyl), creating a conjugated bis-azo chromophore.[1]

  • Pharmaceutical Intermediates:

    • Sulfonated naphthalene derivatives are explored for antiviral activity (inhibiting viral fusion) and as suramin analogues (anti-parasitic).

    • Used as a starting material for synthesizing rigid, water-soluble fluorescent probes for biological imaging.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Avoid dust formation. Use local exhaust ventilation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent oxidation (darkening of powder).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7022, 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link][1]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Standard reference for naphthalene intermediate coupling rules).

  • Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Authoritative source on Amino G-Acid fusion synthesis).

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 3-Amino-5-Hydroxy-2,7-Naphthalenedisulfonic Acid

The following is an in-depth technical guide regarding the solubility and physicochemical characterization of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. [1] Executive Summary 3-amino-5-hydroxy-2,7-naphthalenedisul...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility and physicochemical characterization of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

[1]

Executive Summary

3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS 90-40-4), commercially known as 2R Acid or RR Acid , is a critical naphthalene intermediate employed in the synthesis of high-performance azo dyes and reactive pigments.[1][2] Its dual sulfonic acid moieties confer high water solubility relative to non-sulfonated naphthalene derivatives, yet its purification and industrial handling require precise control over pH and ionic strength.

This guide provides the definitive solubility data for the compound, analyzes the thermodynamic drivers of its dissolution, and details a self-validating purification protocol based on its solubility differential in acidic versus alkaline media.

Chemical Identity & Properties

ParameterSpecification
IUPAC Name 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Common Trade Names 2R Acid; RR Acid; Sulpho Gamma Acid
CAS Registry Number 90-40-4
Molecular Formula

Molecular Weight 319.31 g/mol
Appearance Light grey to off-white powder
Density 1.88 g/cm³ (Solid state)
Structural Context

The molecule features a naphthalene core substituted with:

  • Two Sulfonic Acid Groups (-SO₃H): Located at positions 2 and 7.[1][3] These are strong acids (

    
    ), ensuring the molecule exists as a dianion or zwitterion in most aqueous environments.
    
  • One Amino Group (-NH₂): Located at position 3.[1][4][5] Capable of protonation (

    
    ).[1]
    
  • One Hydroxyl Group (-OH): Located at position 5.[1] Weakly acidic (

    
    ).[1]
    

Solubility Data in Aqueous Solutions

The solubility of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid is governed by its zwitterionic character and the high hydration energy of its sulfonate groups.[1]

Quantitative Solubility Values

The following data represents the saturation solubility of the free acid form in pure water.

Temperature (

)
Solubility (

)
Unit ConversionPhase State
298.15 K (25 °C) 35,360 mg/L ~0.11 M Stable Aqueous Solution

Note: Solubility values for the monosodium or disodium salts will be significantly higher due to the increased ionic character and lattice energy disruption.

pH-Dependent Solubility Behavior

The solubility profile is non-linear with respect to pH due to the compound's amphoteric nature.[1]

  • Acidic Region (pH < 2): The amino group is protonated (

    
    ), and sulfonic groups are ionized (
    
    
    
    ).[1] The molecule exists as a zwitterion . Solubility is at its minimum (Isoelectric point effect) but remains appreciable due to the dual sulfonate hydrophilicity.
  • Alkaline Region (pH > 9): The hydroxyl group deprotonates to form a phenolate (

    
    ).[1] The molecule becomes a tri-anion (two sulfonates + one phenolate). Solubility increases drastically , often exceeding 100 g/L, facilitating the formation of concentrated dye liquors.
    

pH_Species Figure 1: Dominant Ionic Species vs. pH Acid Acidic pH (< 2) Zwitterion (NH3+, SO3-, SO3-) Neutral Neutral pH (4-7) Dianion (NH2, SO3-, SO3-) Acid->Neutral Deprotonation of NH3+ Base Alkaline pH (> 9) Tri-anion (NH2, SO3-, SO3-, O-) Neutral->Base Deprotonation of OH

[1]

Thermodynamic Analysis

For researchers modeling the solubility at temperatures other than 25°C, the dissolution process follows the modified van't Hoff equation. The dissolution of naphthalene sulfonic acids is typically endothermic (


), meaning solubility increases with temperature.
Thermodynamic Model

The solubility mole fraction (


) as a function of temperature (

) can be estimated using the Apelblat equation, which is standard for this class of compounds:


Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical constants specific to the solute-solvent system.
    

Causality: The disruption of the crystal lattice (enthalpy of fusion) opposes dissolution, while the hydration of the sulfonate groups (enthalpy of hydration) drives it. For 2R Acid, the lattice energy is high due to intermolecular hydrogen bonding (between


 and 

), requiring elevated temperatures or pH manipulation to achieve high concentrations for industrial reactors.[1]

Experimental Protocol: Purification & Isolation

This protocol utilizes the "Salting-Out" and "Isoelectric Precipitation" mechanisms to purify crude 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid from reaction mixtures.[1]

Objective: Isolate high-purity (>98%) solid from a crude sulfonation mass.

Reagents Required[1][2][6]
  • Crude sulfonation mixture or technical grade 2R Acid.

  • Sodium Hydroxide (NaOH), 20% w/v solution.

  • Hydrochloric Acid (HCl), 30% w/v.

  • Sodium Chloride (NaCl), industrial grade.

  • Activated Carbon (for decolorization).[6]

Step-by-Step Methodology
  • Dissolution (Alkaline Phase):

    • Suspend the crude press cake in water at a ratio of 1:5 (w/v).

    • Slowly add 20% NaOH while stirring until pH reaches 8.5–9.0.

    • Mechanism:[1] This converts the zwitterion into the highly soluble tri-anion sodium salt.

    • Heat to 80 °C to ensure complete dissolution of isomers.

  • Clarification:

    • Add Activated Carbon (1% of cake weight). Stir for 30 minutes.

    • Filter hot (80 °C) through a diatomaceous earth bed to remove insoluble impurities (sulfones, tars).

  • Reprecipitation (Acidic Phase):

    • Cool the filtrate to 55 °C .

    • Slowly add HCl to lower pH to approx 1.5–2.0.

    • Critical Step: Add NaCl (15% w/v relative to solution volume) to induce the "Common Ion Effect," reducing the solubility of the monosodium salt form.

  • Isolation:

    • Agitate at 55 °C for 2 hours to allow crystal growth (Ostwald ripening).

    • Filter the slurry.[7]

    • Wash the cake with 10% brine (NaCl solution) to displace mother liquor without redissolving the product.

    • Dry at 60 °C under vacuum.

Purification_Workflow Figure 2: Industrial Purification Workflow for 2R Acid Start Crude Sulfonation Mass Alkaline Alkaline Dissolution (pH 9.0, 80°C) Forms Soluble Tri-anion Start->Alkaline Filter Hot Filtration (Remove Insolubles) Alkaline->Filter Acidify Acidification & Salting Out (pH 1.5, 55°C, +NaCl) Induces Precipitation Filter->Acidify Isolate Filtration & Brine Wash Yields >90% Recovery Acidify->Isolate

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66658, 3-amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-.[1] Retrieved from [Link][1]

Sources

Exploratory

Thermodynamic Stability of Aminonaphtholsulfonic Acids: An In-Depth Technical Guide

Executive Summary Aminonaphtholsulfonic acids (ANSAs)—such as H-acid, J-acid, and Gamma acid—are the structural backbone of over 60% of the world’s azo dyes and emerging therapeutic scaffolds. Their utility, however, is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminonaphtholsulfonic acids (ANSAs)—such as H-acid, J-acid, and Gamma acid—are the structural backbone of over 60% of the world’s azo dyes and emerging therapeutic scaffolds. Their utility, however, is governed by a precarious thermodynamic landscape. Unlike simple benzene derivatives, ANSAs exist in a tension between kinetic accessibility (rapid


-substitution) and thermodynamic equilibrium  (stable 

-substitution).

This guide moves beyond standard synthesis recipes to analyze the energetic drivers of ANSA stability. We examine the reversibility of sulfonation, the zwitterionic lattice energies that dictate shelf-life, and the specific degradation pathways that threaten purity during scale-up.

Molecular Architecture & Energetics

The stability of ANSAs is not a static property; it is a dynamic function of pH, temperature, and substitution patterns. To control them, one must understand the three energetic pillars:

The Naphthalene Backbone & Substituent Effects

The naphthalene ring is electron-rich. The introduction of electron-donating groups (-OH, -NH


) activates the ring, making it susceptible to oxidation, while the electron-withdrawing sulfonic acid groups (-SO

H) deactivate it but provide water solubility.
  • Thermodynamic Conflict: The -OH and -NH

    
     groups direct incoming electrophiles to ortho/para positions (often 
    
    
    
    -positions in naphthalene). However,
    
    
    -positions (1,4,5,8) are sterically hindered (peri-interaction) and thermodynamically less stable than
    
    
    -positions (2,3,6,7).
  • The "Peri" Instability: Substituents at the 1,8-positions (as seen in H-acid) suffer from significant steric strain (Van der Waals repulsion), raising the ground state energy. This makes H-acid thermodynamically metastable compared to its theoretical isomers, yet it is chemically "locked" by the synthesis route.

Zwitterionic Stabilization

In the solid state and neutral solution, ANSAs do not exist as simple acids/bases. They form internal zwitterions (inner salts).

  • Mechanism: The acidic proton from -SO

    
    H migrates to the basic -NH
    
    
    
    , forming -SO
    
    
    and -NH
    
    
    .
  • Stability Implication: This electrostatic attraction significantly increases the crystal lattice energy (melting points often >300°C with decomposition). Disrupting this zwitterionic state (e.g., by adding strong base) lowers the lattice energy, increasing solubility but often accelerating oxidative degradation.

Thermodynamic vs. Kinetic Control: The Synthesis Landscape

The formation and stability of ANSAs are classic examples of the Jacobsen Rearrangement principles and sulfonation reversibility.

The Sulfonation Equilibrium

Sulfonation is reversible.[1][2]

  • Kinetic Product (

    
    -isomer):  Formed at low temperatures (<80°C). Lower activation energy (
    
    
    
    ).[3][4]
  • Thermodynamic Product (

    
    -isomer):  Formed at high temperatures (>160°C) or prolonged reaction times. The sulfonic group migrates to the sterically unhindered 
    
    
    
    -position.

Critical Insight for Process Chemists: If you isolate an ANSA and subject it to heating in acidic media (e.g., during recrystallization), you risk desulfonation or isomerization . The sulfonic group may detach and reattach at a more stable position, ruining the isomeric purity.

Pathway Visualization

The following diagram illustrates the energetic pathway of sulfonation and isomerization, highlighting the activation energy barriers.

G Naph Naphthalene Derivative TS1 TS: Alpha (Low Ea) Naph->TS1 < 80°C TS2 TS: Beta (High Ea) Naph->TS2 > 160°C Alpha Alpha-Isomer (Kinetic, Less Stable) TS1->Alpha Beta Beta-Isomer (Thermodynamic, Stable) TS2->Beta Alpha->Naph Desulfonation (Reversible) Alpha->Beta Isomerization (via Desulfonation)

Figure 1: Reaction coordinate flow showing the kinetic preference for


-substitution versus the thermodynamic stability of 

-substitution.[1] Note the reversibility pathway (dashed red).

Stability in Solution & Degradation Pathways

Once synthesized, the "thermodynamic stability" shifts from isomeric distribution to chemical integrity (resistance to degradation).

Hydrolytic Instability (Desulfonation)

In dilute aqueous acid at high temperatures, the sulfonation reaction reverses.

  • Reaction:

    
    
    
  • Risk: High for

    
    -sulfonic groups due to steric relief upon leaving.
    
  • Mitigation: Maintain high ionic strength or lower temperatures during acidic processing.

Oxidative Instability (Quinone Formation)

Aminonaphthols are electron-rich. In alkaline solutions (pH > 10) and the presence of oxygen, they oxidize rapidly.

  • Mechanism: Radical formation

    
     Dimerization 
    
    
    
    Quinone imines.
  • Observation: Solutions turn from pale yellow to dark brown/black.

  • Thermodynamics: The formation of the extended conjugated system (quinone) is exergonic in the presence of oxidants.

Comparative Stability Data
CompoundCommon NameSubstituentsKinetic/Thermo StatusPrimary Instability Risk
1-Amino-8-naphthol-3,6-disulfonic acid H-Acid 1-NH

, 8-OH
Metastable (Peri-strain)Oxidative coupling (pH > 9)
2-Amino-5-naphthol-7-sulfonic acid J-Acid 2-NH

, 5-OH
Stable (

-amine)
Acid hydrolysis of 7-SO

H
2-Amino-8-naphthol-6-sulfonic acid Gamma Acid 2-NH

, 8-OH
Stable Oxidation at C1 position

Experimental Protocols for Stability Assessment

To validate the stability of a specific ANSA batch, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Lattice Stability

Purpose: Determine the thermal decomposition onset and polymorphism.

  • Preparation: Weigh 2-5 mg of dried ANSA into an aluminum pan. Crimp (do not seal hermetically if gas evolution is expected, but pinhole lids are preferred for safety).

  • Reference: Empty aluminum pan.

  • Ramp: Heat from 30°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Look for endotherms (dehydration/melting).[5]

    • Critical Signal: Sharp exotherm >200°C indicates decomposition (desulfonation/charring).

    • Self-Validation: If the baseline drifts significantly before the melt, the sample contains amorphous content or residual volatiles.

Protocol B: Accelerated Degradation via HPLC

Purpose: Quantify hydrolytic and oxidative stability rates.

  • Stock Solution: Dissolve ANSA (1 mg/mL) in degassed water.

  • Stress Conditions:

    • Acid:[1][6][7][8][9][10][11] Add 0.1M HCl (simulates stomach/reaction acid).

    • Base: Add 0.1M NaOH (simulates dyeing/coupling conditions).

    • Oxidation: Add 3% H

      
      O
      
      
      
      (simulates radical stress).
  • Incubation: Hold at 60°C for 24 hours.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient. Note: Low pH suppresses ionization of silanols and ensures sulfonic acids are protonated or consistently paired.

    • Detection: UV at 254 nm.

  • Calculation:

    
    
    
Workflow Visualization

Workflow cluster_Solid Solid State Analysis cluster_Liquid Solution State Analysis Sample ANSA Sample DSC DSC Analysis (Lattice Energy) Sample->DSC TGA TGA (Dehydration/Volatiles) Sample->TGA Stress Stress Testing (Acid/Base/Oxidation) Sample->Stress Report Stability Profile Generation DSC->Report Tm / T_decomp HPLC HPLC Quantification (Purity Profile) Stress->HPLC HPLC->Report k_deg (Rate Constant)

Figure 2: Integrated workflow for characterizing thermodynamic and kinetic stability of aminonaphtholsulfonic acids.

Industrial Implications & Storage

  • pH Management: Never store aqueous solutions of ANSAs at neutral pH for long periods if they are not buffered. The zwitterionic equilibrium is most stable at the isoelectric point.

  • Light Sensitivity: The amino-naphthol moiety is photo-active. Brown glass or opaque HDPE drums are mandatory to prevent photo-oxidation.

  • Process Safety: During the "Fusion" step (converting naphthalene-polysulfonic acids to naphthols using NaOH), the reaction is highly exothermic. If the temperature exceeds 200°C, the thermodynamic drive to desulfonate becomes uncontrollable, leading to a "runaway" decomposition and potential explosion.

References

  • Booth, G. (2000). Naphthalene Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Classic text on the reversibility of sulfonation).[1]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. [Link][12]

  • NIST Chemistry WebBook. (2023). Thermochemical Data for Naphthalene Sulfonates. National Institute of Standards and Technology. [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative source on H-acid and J-acid stability).

Sources

Foundational

The Tautomeric Equilibrium of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic Acid: A Methodological Framework

An In-depth Technical Guide for Researchers Abstract: This technical guide provides a comprehensive exploration of the tautomeric equilibrium of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. While direct literature o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive exploration of the tautomeric equilibrium of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. While direct literature on this specific molecule's tautomerism is sparse, this document synthesizes established principles from analogous aminonaphthol and naphthalenesulfonic acid derivatives to construct a robust methodological framework for its investigation. We delve into the theoretical underpinnings of its potential tautomeric forms, the environmental factors governing their interconversion, and the primary analytical techniques required for their elucidation. This guide is intended for researchers in medicinal chemistry, materials science, and analytical chemistry, offering both the theoretical basis and practical protocols for a thorough investigation.

Introduction: The Significance of Tautomerism

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a cornerstone of organic chemistry with profound implications for molecular behavior.[1][2] This phenomenon, distinct from resonance, involves the migration of a proton and a shift in bonding, leading to distinct chemical species with unique physical, chemical, and biological properties.[2] For drug development professionals, understanding a molecule's dominant tautomeric form is critical, as it can drastically affect its receptor binding affinity, solubility, and metabolic stability.[3]

The subject of this guide, 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (also known as 2R Acid), is a substituted aminonaphthol.[4][5] This class of compounds is known to exhibit significant tautomerism due to the presence of both amino (-NH₂) and hydroxyl (-OH) functional groups on the naphthalene core. The equilibrium between the amino-phenol form and its keto-imine counterpart is particularly sensitive to environmental cues, making a thorough understanding of this balance essential for any application.

Theoretical Framework: The Potential Tautomers

The structure of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid allows for a classic aminophenol-ketoimine tautomerism. The equilibrium involves the migration of the phenolic proton to the amino nitrogen, accompanied by a rearrangement of the pi-electron system within the naphthalene ring.

The two primary tautomeric forms are:

  • Amino-Phenol Tautomer (A): This form preserves the aromaticity of both naphthalene rings. The molecule presents as a phenol and an aniline derivative.

  • Keto-Imine Tautomer (B): This form, often referred to as the quinonoid form, disrupts the aromaticity of the ring bearing the functional groups. It contains a ketone (or more accurately, an enone) and an imine functionality.

Caption: Tautomeric equilibrium between the Amino-Phenol (A) and Keto-Imine (B) forms.

The position of this equilibrium (defined by the tautomerization constant, KT) is not static. It is dictated by the relative thermodynamic stabilities of the two forms, which can be profoundly influenced by external factors.

Core Influencing Factors: Solvent and pH

Drawing from extensive studies on related hydroxynaphthaldehydes and aminonaphthalenes, two factors are paramount in controlling the tautomeric balance: solvent polarity and pH.[6][7][8]

Solvent Polarity

The polarity of the solvent can preferentially stabilize one tautomer over the other.

  • Nonpolar Solvents: In apolar environments, the less polar tautomer is generally favored. The amino-phenol form, with its intramolecular hydrogen bonding potential between the -OH and -NH₂ groups, is often more stable.

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar keto-imine (quinonoid) tautomer, which typically possesses a larger dipole moment.[6] Studies on similar systems have shown that polar solvents like ethanol can significantly shift the equilibrium toward the quinone form.[6]

pH of the Medium

The pH of an aqueous solution has a dramatic effect due to the ionizable nature of the amino, hydroxyl, and sulfonic acid groups.[8]

  • Acidic pH: In acidic conditions, the amino group is protonated (-NH₃⁺). This protonation prevents it from participating in the tautomeric shift to the imine, thereby locking the molecule in the amino-phenol form. A nitrilium-like ion may be observed.[8]

  • Neutral to Basic pH: As the pH increases, the amino group is deprotonated, allowing the equilibrium to become established. Further increases in pH will deprotonate the phenolic hydroxyl group to form a phenolate anion (-O⁻). This species is resonance-stabilized and distinct from the tautomeric equilibrium. The appearance of new bands in UV-Vis spectra upon increasing pH is a strong indicator of these protonation/deprotonation events and the establishment of the tautomeric equilibrium.[7][8]

Experimental Elucidation: A Multi-faceted Approach

A conclusive investigation into the tautomeric equilibrium requires a combination of spectroscopic analysis and computational modeling.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful and accessible tool for studying tautomerism because the keto and enol forms have distinct electronic transitions and thus different absorption maxima.[6][9] The aromatic amino-phenol form typically absorbs at shorter wavelengths, while the extended conjugation of the quinonoid keto-imine form results in a bathochromic (red) shift, with absorption at longer wavelengths.[8]

Table 1: Expected Spectroscopic Characteristics of Tautomers

Tautomer Form Expected λmax Range Rationale
Amino-Phenol Shorter Wavelength (e.g., ~330 nm) π→π* transitions within the preserved aromatic naphthalene system.[9]
Keto-Imine Longer Wavelength (e.g., >370 nm) Extended π-conjugation in the quinonoid system lowers the energy gap for electronic transitions.[8][9]

| Nitrilium Ion (Acidic) | Longest Wavelength | Increased conjugation and charge separation.[8] |

Protocol 1: pH-Dependent UV-Vis Spectroscopic Analysis

Objective: To determine the influence of pH on the tautomeric equilibrium and to estimate the equilibrium constant (KT).

Materials:

  • 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid

  • Series of buffer solutions (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)[8]

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the compound in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: For each pH value to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute with the appropriate buffer solution to a final concentration of ~10⁻⁵ M.

  • Spectroscopic Measurement:

    • Calibrate the spectrophotometer using the corresponding buffer solution as a blank.

    • Record the absorption spectrum of each sample over a range of 250-500 nm.

    • Record the final pH of each solution.

  • Data Analysis:

    • Plot the absorbance spectra for all pH values on a single graph.

    • Identify the isosbestic point(s), which indicate a two-component equilibrium.

    • Identify the absorption bands corresponding to the amino-phenol and keto-imine forms.

    • The equilibrium constant (KT = [Keto]/[Enol]) can be estimated from the ratio of the absorbances at the λmax for each tautomer: KT ≈ Aketo / Aenol.[8]

Causality and Self-Validation: The appearance of an isosbestic point provides strong evidence that only two species are interconverting in that pH range. The systematic shift in band intensities as a function of pH validates the proposed equilibrium. Comparing the results in different buffer systems can help rule out buffer-specific interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for unambiguous identification of the dominant tautomer. ¹H, ¹³C, and ¹⁵N NMR are all valuable.

  • ¹H NMR: The chemical shifts of the protons on the aromatic ring and the exchangeable -OH and -NH₂ protons will differ significantly between tautomers.

  • ¹⁵N NMR: This is particularly powerful for distinguishing between the amino (-NH₂) and imine (=N-) nitrogen environments. The chemical shift difference can be on the order of 100 ppm, providing a definitive marker.[10] The pyridine-like nitrogen of an imine is significantly deshielded compared to the pyrrole-like nitrogen of an amine.[11]

Computational Chemistry: The Predictive Power of DFT

Density Functional Theory (DFT) calculations are an indispensable tool for corroborating experimental findings. By modeling the potential tautomers, one can predict their relative stabilities (in terms of free energy), geometries, and spectroscopic properties.[9][12][13]

Workflow 1: DFT Calculation for Tautomer Stability

Objective: To calculate the relative Gibbs free energies (ΔG) of the amino-phenol and keto-imine tautomers.

Methodology:

  • Structure Building: Build the 3D structures of both tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311+G**).[6][9] This calculation finds the lowest energy conformation of each isomer in the gas phase.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Solvent Modeling (Optional but Recommended): To simulate solution-phase behavior, repeat the optimization and frequency calculations using a solvent model, such as the Polarizable Continuum Model (PCM).[13] This is crucial for accurately predicting the equilibrium in different solvents.

  • Energy Comparison: The relative stability is determined by the difference in their calculated Gibbs free energies (ΔG). The tautomer with the lower free energy is predicted to be the more stable and thus the dominant species at equilibrium.

Trustworthiness: The validity of the computational model is strengthened when the calculated spectroscopic properties (e.g., predicted NMR chemical shifts or electronic transition energies from TD-DFT) match the experimentally observed data.

Integrated Investigative Workflow

A robust investigation combines these techniques into a logical, self-validating workflow.

Workflow A Hypothesis: Propose Potential Tautomers (Amino-Phenol vs. Keto-Imine) B Computational Screening (DFT) - Calculate ΔG in gas phase & solvents - Predict relative stability A->B Predictive Modeling C Experimental Investigation: UV-Vis Spectroscopy A->C D Experimental Investigation: NMR Spectroscopy (¹H, ¹³C, ¹⁵N) A->D G Corroboration & Analysis B->G Theoretical Prediction E pH Titration Study (UV-Vis) - Vary pH from 4 to 10 - Monitor spectral changes C->E F Solvent Polarity Study (UV-Vis) - Use solvents like cyclohexane, ethanol, DMSO - Monitor spectral shifts C->F D->G Structural Proof E->G pH Effect Data F->G Solvent Effect Data H Conclusion: Characterize Tautomeric Equilibrium (Dominant form, K_T, influencing factors) G->H

Caption: Integrated workflow for the comprehensive study of tautomerism.

Conclusion

The tautomeric equilibrium of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a complex interplay of structural and environmental factors. While the amino-phenol form is likely favored in non-polar, acidic, or crystalline states due to aromatic stability, the keto-imine tautomer can become significantly populated in polar solvents and at neutral to moderately basic pH. A rigorous investigation, grounded in the principles and protocols outlined in this guide, is essential. By integrating UV-Vis spectroscopy for quantitative analysis of environmental effects, NMR for unambiguous structural assignment, and DFT calculations for theoretical validation, researchers can build a complete and trustworthy picture of this molecule's dynamic behavior. This understanding is fundamental to harnessing its properties for any advanced application, from drug design to materials science.

References

  • Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. (2023). Spectroscopy Online. [Link]

  • Sangeetha, P., et al. (2023). Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Spectroscopy Letters. [Link]

  • Filarowski, A., et al. (2004). Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study. The Journal of Physical Chemistry A. [Link]

  • Tanizaki, Y., Inoue, H., & Ando, N. The Absorption Spectra of Naphthalene Sulfonic Acid Derivatives. J-STAGE. [Link]

  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. (2019). PubMed. [Link]

  • Martínez, R. F., et al. (2011). Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. PubMed. [Link]

  • Enamullah, M., et al. (2025). Tautomeric Forms of 2-Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons. American Chemical Society. [Link]

  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. (2019). ACS Omega. [Link]

  • Martínez, R. F., et al. (2011). Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. ResearchGate. [Link]

  • Tautomerism and electronic spectroscopy of protonated 1- and 2-aminonaphthalene. Royal Society of Chemistry. [Link]

  • Al-iraqi, M. A., & Al-Salihi, S. F. (2007). The influence of pH and temperature on tautomerism of imines derived from 2-hydroxy – 1- napthaldehyde. Iraqi National Journal of Chemistry. [Link]

  • 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-. PubChem. [Link]

  • 2,7-naphthalenedisulfonic acid, 3-amino-5-hydroxy- (C10H9NO7S2). PubChemLite. [Link]

  • H acid. PubChem. [Link]

  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 3-aminophenol, diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid and diazotized benzenamine, sodium salts. US EPA. [Link]

  • 2,7-Naphthalenedisulfonicacid, 3-amino-5-hydroxy. Chemsrc. [Link]

  • 3-Amino-5-hydroxy-2,7-naphthalenedisulfonicacid. India Fine Chemicals. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. World Dye Variety. [Link]

  • The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases. ResearchGate. [Link]

  • Harnessing the duality of bases toward controlled color and fluorescence. PMC. [Link]

  • Tautomerism, acid-base equilibria, and H-bonding of the six histidines in subtilisin BPN′ by NMR. PubMed Central. [Link]

  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

  • Impact of pH on Tautomerization in Alkaloids. Patsnap Eureka. [Link]

  • Tautomeric equilibrium for 5-amino-8-hydroxy-6-nitro-1,4- naphthoquinone (13). ResearchGate. [Link]

  • 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[5-[(5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-2-sulfophenyl]diazenyl]-3-[2-(2,5-disulfophenyl)diazenyl]-5-hydroxy-. US EPA. [Link]

  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

Sources

Exploratory

Advanced Crystal Engineering of Gamma-Amino Acid Salts: A Pharmaceutical Guide

Audience: Researchers, Crystallographers, and Drug Development Scientists. Scope: Structural analysis, salt selection, and solid-state characterization of Gamma-Aminobutyric Acid (GABA) and its pharmaceutical analogs (Ga...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Crystallographers, and Drug Development Scientists. Scope: Structural analysis, salt selection, and solid-state characterization of Gamma-Aminobutyric Acid (GABA) and its pharmaceutical analogs (Gabapentinoids).[1]

Nomenclature & Strategic Scope

Critical Distinction: In industrial chemistry, "Gamma Acid" refers to 7-amino-1-naphthol-3-sulfonic acid (a dye intermediate). However, in the context of drug development , "Gamma acid" refers to the class of


-amino acids , primarily 

-Aminobutyric Acid (GABA)
and its blockbuster derivatives (Gabapentin, Pregabalin).

This guide focuses on the pharmaceutical engineering of GABA and


-amino acid salts , addressing the unique challenges of zwitterionic crystallization, polymorphism, and bioavailability enhancement.

The Zwitterionic Challenge in Salt Selection

Gamma-amino acids exist primarily as zwitterions (


) in the crystalline state. This creates a high lattice energy barrier that resists dissolution and complicates salt formation.
The Proton Transfer Landscape

To form a stable salt, the


 rule (Rule of 3) is critical but insufficient for zwitterions. You must induce a proton transfer that disrupts the internal strong electrostatic network.
  • Anionic Salts (Cationic API): Reacting GABA with strong acids (HCl, HBr) protonates the carboxylate (

    
    ), yielding a cation (
    
    
    
    ) and a counter-anion (
    
    
    ).
  • Cationic Salts (Anionic API): Reacting with strong bases (NaOH) deprotonates the amine (

    
    ), yielding an anion (
    
    
    
    ) and a metal cation (
    
    
    ).

Expert Insight: For GABA analogs like Gabapentin, the "salt" often competes with a "cocrystal." If the proton is not fully transferred (located midway between donor and acceptor), the solid is defined as a salt-cocrystal continuum, which has profound regulatory implications.

Experimental Protocol: Salt Screening & Crystallization

This protocol ensures the isolation of kinetically stable salt forms, avoiding the common pitfall of reverting to the stable zwitterionic hydrate.

Phase 1: Solubility-Led Screening

Objective: Determine the metastable zone width (MSZW) for the target salt.

  • Stoichiometric Mixing: Dissolve 10 mmol of GABA/Analog and 10-11 mmol of Counter-ion (e.g., Fumaric acid, HCl) in water/methanol (1:1 v/v).

    • Why: A slight excess of counter-ion suppresses the dissociation equilibrium back to the zwitterion.

  • Temperature Cycling: Heat to 60°C to ensure full dissolution. Cool to 20°C at 0.5°C/min.

  • Turbidity Check: If no precipitation occurs, add antisolvent (Isopropanol or Acetone) dropwise until cloud point.

Phase 2: Single Crystal Growth (Slow Evaporation)

Objective: Obtain high-quality crystals for SC-XRD.

  • Prepare a saturated solution of the salt identified in Phase 1.

  • Filter through a 0.22

    
     PTFE filter into a narrow-neck vial.
    
  • Cover with Parafilm and poke 3-5 pinholes.

  • Critical Step: Place the vial in a vibration-free, temperature-controlled environment (20°C

    
     0.5°C).
    
  • Harvest: Extract crystals when they reach 0.2–0.5 mm dimensions (typically 3–7 days).

Visualization: Crystalline Workflow

SaltScreening Start Start: Zwitterionic API (GABA/Gabapentin) CounterIon Select Counter-Ion (pKa diff > 3) Start->CounterIon Solvent Solvent System (High Dielectric Constant) CounterIon->Solvent Dissolution Dissolution (60°C) Supersaturation Generation Solvent->Dissolution Method_A Method A: Cooling (0.1°C/min) Dissolution->Method_A Method_B Method B: Antisolvent (IPA/Acetone) Dissolution->Method_B Check Solid State Check (PXRD / DSC) Method_A->Check Method_B->Check SCXRD SC-XRD Analysis (Structure Solution) Check->SCXRD Crystalline Fail Amorphous/Oil (Retry Solvent) Check->Fail Non-Crystalline Fail->Solvent Optimization

Caption: Systematic workflow for isolating crystalline salts from zwitterionic gamma-amino acid precursors.

Structural Analysis & Data Interpretation

Once a single crystal is obtained, the analysis focuses on the Hydrogen Bond Network and Packing Efficiency .

Key Structural Motifs

In GABA salts, look for the "Head-to-Tail" infinite chains.

  • Zwitterion Motif:

    
     (Strong charge-assisted H-bond).
    
  • Salt Motif:

    
     (Ionic interaction) and 
    
    
    
    (Neutral H-bond).

Validation Metric: Calculate the Packing Coefficient (


) .


  • Target range: 0.65 – 0.75.

  • If

    
    , the structure is likely a solvate or unstable.
    
Comparative Crystallographic Data (GABA Forms)

The following table summarizes the lattice parameters of GABA polymorphs and common salts, essential for identifying your experimental phase.

Form / SaltCrystal SystemSpace GroupZVolume (

)
Stability
GABA Form I Monoclinic

4~520Stable (RT)
GABA Form II Tetragonal

8~1040Metastable
GABA-HCl Monoclinic

4~580Hygroscopic
Gabapentin Form II Monoclinic

4~1650Stable
Gabapentin-Lactam Triclinic

2~420Degradant

Mechanism of Action: Charge-Assisted Hydrogen Bonding

The stability of Gamma acid salts is dictated by the Charge-Assisted Hydrogen Bond (CAHB) . Unlike standard H-bonds, CAHBs have a covalent character due to the electrostatic attraction between the donor (+) and acceptor (-).

Visualization: The CAHB Network

This diagram illustrates the interaction shift from the pure zwitterion to the salt form.

CAHB_Mechanism cluster_0 Pure GABA (Zwitterion) cluster_1 GABA Salt (e.g., HCl) N1 NH3+ (Donor) O1 COO- (Acceptor) N1->O1 Strong Electrostatic (Lattice Energy High) N2 NH3+ (Donor) N1->N2 Acid Addition Cl Cl- (Counter-ion) N2->Cl Ionic Bond O2 COOH (Neutral) O2->Cl Weak H-Bond

Caption: Transformation of the intermolecular network from strong zwitterionic locking to salt-bridge stabilization.

Pharmaceutical Implications[1][2][3][4][5]

  • Hygroscopicity: GABA-HCl is highly hygroscopic due to the high solubility of the chloride ion and the flexibility of the alkyl chain.

    • Mitigation: Use dicarboxylic acids (Fumaric, Succinic) to create "molecular fences" that shield the polar core.

  • Polymorph Control: Form II of GABA is metastable but has higher solubility. It can be stabilized using additives like Hydroxyethyl cellulose (HEC) during crystallization [1].[2]

  • Cyclization Risk: Gamma-amino acids are prone to intramolecular cyclization (forming lactams) upon heating.

    • Check: Always run HPLC/NMR on dissolved crystals to ensure the structure is the linear salt and not the cyclic lactam.

References

  • Effect of Additives on the Morphology of

    
    -Aminobutyric Acid Crystals. ACS Omega. (2024). Analysis of GABA polymorphism and habit modification. 
    
  • Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. Pharmaceutics. (2023). Detailed structural comparison of GABA derivatives.

  • Structures of gamma-aminobutyric acid (GABA) aminotransferase. PubMed. Crystal structure analysis of GABA interacting with biological targets.

  • Gamma-Aminobutyric Acid (PubChem). National Library of Medicine. Chemical and physical property database.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing Gamma Acid as a Coupling Component

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using Gamma acid (γ-acid) as a critical coupling component. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using Gamma acid (γ-acid) as a critical coupling component. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the characterization of the resulting dyes.

Introduction: The Significance of Azo Dyes and Gamma Acid

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2][3] Their widespread use in the textile, food, and pharmaceutical industries stems from their brilliant colors, excellent fastness properties, and relatively simple synthesis.[4] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.[1][5][6]

Gamma acid, chemically known as 7-amino-1-naphthol-3-sulfonic acid, is a crucial intermediate in the production of high-quality azo dyes.[7] Its unique structure, featuring both an amino and a hydroxyl group on a naphthalene sulfonic acid backbone, allows for versatile coupling reactions under different pH conditions, leading to a wide spectrum of colors with desirable properties such as good light and wash fastness.[7]

The Chemistry of Azo Dye Synthesis with Gamma Acid

The synthesis of an azo dye using Gamma acid proceeds through two fundamental reactions: diazotization and azo coupling.

Step 1: Diazotization of a Primary Aromatic Amine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is typically carried out in a cold, acidic solution by treating the amine with sodium nitrite.[2][8] The mineral acid, usually hydrochloric acid, reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the aromatic amine to form the diazonium salt.

Key Reaction Parameters:

  • Temperature: The reaction is highly exothermic and the resulting diazonium salts are unstable at higher temperatures, decomposing to release nitrogen gas.[2][9] Therefore, it is crucial to maintain the temperature between 0-5 °C using an ice bath throughout the diazotization process.[5][6]

  • Acidity: A sufficient amount of acid is required to form nitrous acid and to prevent the diazonium salt from coupling with the unreacted primary amine.

The general mechanism for diazotization is illustrated below:

Diazotization cluster_0 Formation of Nitrous Acid cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl->HNO2 + NaCl NaCl ArNH2 Ar-NH₂ (Aromatic Amine) ArN2_plus Ar-N₂⁺ (Diazonium Salt) ArNH2->ArN2_plus + HNO2_2 HNO₂ HNO2_2->ArN2_plus + H_plus H⁺ H_plus->ArN2_plus + H2O 2H₂O AzoCoupling cluster_0 Reactants cluster_1 Coupling Conditions cluster_2 Products Diazonium Ar-N₂⁺ (Diazonium Salt) Acidic Acidic pH (4-5) Diazonium->Acidic Alkaline Alkaline pH (8-9) Diazonium->Alkaline GammaAcid Gamma Acid GammaAcid->Acidic GammaAcid->Alkaline AcidCoupled Azo Dye (Coupling at C-2) Acidic->AcidCoupled AlkalineCoupled Azo Dye (Coupling at C-8) Alkaline->AlkalineCoupled

Sources

Application

Application Note: High-Fidelity Diazotization of 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (2R Acid)

Abstract This application note details the protocol for the diazotization of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid , a critical intermediate in the synthesis of high-performance azo dyes and metallized pigment...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the diazotization of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid , a critical intermediate in the synthesis of high-performance azo dyes and metallized pigments. Due to the zwitterionic nature of the substrate and the presence of a reactive hydroxyl group, standard direct diazotization methods often result in low yields, incomplete reaction, or self-coupling byproducts. This guide establishes an Inverse Diazotization workflow, solubilizing the substrate in an alkaline medium before precipitation-reaction in acid. This method ensures stoichiometric precision, minimizes diazo-tars, and yields a high-purity diazonium salt ready for subsequent coupling.

Introduction & Chemical Logic

The Substrate Challenge

The target molecule contains three distinct functional groups affecting its reactivity:

  • Amino Group (-NH₂ at C3): The site of diazotization. It is sterically influenced by the ortho-sulfonic acid group at C2.

  • Hydroxyl Group (-OH at C5): An activating group that makes the naphthalene ring prone to electrophilic attack (coupling) by the formed diazonium salt, potentially leading to self-coupling impurities.

  • Sulfonic Acid Groups (-SO₃H at C2, C7): These render the molecule water-soluble but also create strong internal salts (zwitterions) with the amine, making the molecule insoluble in acidic media.

The Solution: Inverse Diazotization

To overcome the solubility limit of the zwitterion in acid, we employ Inverse Diazotization .

  • Step A (Alkaline Solubilization): The sulfonic acids and the hydroxyl group are deprotonated using sodium carbonate, forming a fully soluble anionic species. Sodium nitrite is added to this homogeneous solution.

  • Step B (Acidic Precipitation-Reaction): The alkaline solution is introduced into a chilled acid mixture. Upon contact, the amine precipitates as a fine, reactive suspension in the immediate presence of nitrous acid (generated in situ). This kinetic control prevents the accumulation of unreacted amine and diazonium salt in the same phase, effectively blocking self-coupling.

Safety & Pre-requisites

Hazard Management
  • Sodium Nitrite (NaNO₂): Oxidizer and toxic. May cause methemoglobinemia. Avoid contact with organic combustibles.

  • Naphthalene Derivatives: While sulfonated naphthalene intermediates are generally less toxic than unsulfonated naphthylamines, they should be handled as potential carcinogens. Use full PPE (Nitrile gloves, respirator, lab coat).

  • Diazonium Salts: Unstable when dry. Never dry the isolated diazonium salt. Proceed immediately to the coupling step.

Equipment
  • Reactor: Jacketed glass reactor or round-bottom flask with mechanical stirring (overhead stirrer preferred for slurry handling).

  • Temperature Control: Ice bath or cryostat capable of maintaining 0–5°C.

  • Monitoring: Starch-Iodide paper, Congo Red paper.

Materials & Reagents

ReagentSpecificationRole
3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid >95% Purity (HPLC)Substrate
Sodium Carbonate (Na₂CO₃) Anhydrous, ACS GradeSolubilizing Agent (pH adjustment)
Sodium Nitrite (NaNO₂) 4N Solution (approx 280 g/L)Nitrosating Agent
Hydrochloric Acid (HCl) 37% (conc.)Acid Source
Sulfamic Acid (H₃NSO₃) Solid/SolutionNitrite Scavenger
Ice/Water DistilledSolvent/Coolant

Detailed Experimental Protocol

Phase 1: Preparation of the "Nitrite-Amine" Solution

Goal: Create a homogeneous alkaline solution containing both the substrate and the nitrosating agent.

  • Charge 31.9 g (0.10 mol) of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid into 300 mL of distilled water.

  • Stir to form a slurry.

  • Adjust pH: Slowly add Sodium Carbonate (approx. 10-12 g) until the solution becomes clear and the pH reaches 7.5–8.0.

    • Note: Ensure all solids are dissolved. If the solution remains turbid, filter it to remove insoluble impurities before proceeding.

  • Add Nitrite: Add 25 mL of 4N Sodium Nitrite solution (0.10 mol) to the clear amine solution.

    • Note: A slight excess (1-2%) of nitrite is acceptable, but strict stoichiometry is preferred to minimize waste.

  • Cool this solution to 10–15°C.

Phase 2: The Inverse Diazotization

Goal: Rapid conversion of amine to diazonium salt under kinetic control.

  • Prepare Acid Charge: In the main reactor, mix:

    • 60 g Ice

    • 30 mL Hydrochloric Acid (37%) (approx. 0.36 mol, >3 eq excess).

    • Target Temperature: -2°C to 0°C.

  • Addition: Transfer the Nitrite-Amine solution (from Phase 1) into a dropping funnel.

  • Reaction: Add the alkaline solution dropwise into the acid/ice mixture over 30–45 minutes.

    • Critical Control: Maintain internal temperature below 5°C .

    • Agitation: High-speed stirring is required to disperse the precipitate that forms upon contact.

  • Digestion: Once addition is complete, stir the resulting suspension at 0–5°C for 60 minutes.

Phase 3: End-Point Verification & Stabilization
  • Acidity Check: Spot the reaction mass on Congo Red paper .

    • Requirement: Paper must turn deep blue (indicating pH < 2). If not, add small aliquots of conc. HCl.

  • Nitrite Check: Spot on Starch-Iodide paper .

    • Requirement: Instant blue/black ring indicates excess Nitrous Acid (HNO₂). This confirms the reaction is not nitrite-limited.

    • Troubleshooting: If no color develops, add additional NaNO₂ solution dropwise until a positive test persists for 5 minutes.

  • Scavenging: After 1 hour of stirring with a positive nitrite test, add Sulfamic Acid (approx. 0.5 g) to destroy the excess nitrous acid.

    • Verification: Starch-iodide paper should no longer turn blue.

  • Result: A light yellow to brownish suspension of the diazonium betaine (inner salt). This is ready for coupling.

Process Logic & Visualization

The following diagram illustrates the critical "Inverse Diazotization" pathway required for this substrate.

DiazotizationProtocol cluster_0 Phase 1: Alkaline Solubilization cluster_1 Phase 2: Inverse Addition (Reaction) cluster_2 Phase 3: QC & Stabilization Start 2R Acid (Solid) Zwitterionic/Insoluble Base Add Na2CO3 (pH 8) + Water Start->Base Soluble Soluble Sulfonate Salt (Anionic Form) Base->Soluble AddNitrite Add NaNO2 Solution Soluble->AddNitrite Mix Homogeneous Nitrite-Amine Mix AddNitrite->Mix Dosing Slow Addition of Mix into Acid Bath Mix->Dosing Transfer AcidBath Reactor: HCl + Ice Temp < 0°C AcidBath->Dosing Precip Fine Precipitate Forms (In-situ HNO2 generation) Dosing->Precip Diazo Diazonium Inner Salt (Suspension) Precip->Diazo Check1 Congo Red Test (Must be Blue/Acidic) Diazo->Check1 Check2 Starch-Iodide Test (Must be Blue/Excess HNO2) Check1->Check2 Scavenge Add Sulfamic Acid (Remove HNO2) Check2->Scavenge Ready Ready for Coupling Scavenge->Ready

Figure 1: Workflow for the Inverse Diazotization of Aminonaphtholsulfonic Acids.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Tar formation / Dark gum Temperature > 5°C or slow acidification.Ensure vigorous stirring and strictly maintain T < 5°C. Check cooling capacity.
No Starch-Iodide reaction Insufficient Nitrite or Nitrite decomposition.Add NaNO₂ in 5% increments. Ensure system is closed to prevent NOx loss.
Precipitate is clumpy/large Addition of amine to acid was too fast.Decrease addition rate. Increase agitation RPM.
Low Yield in Coupling Diazo decomposition (loss of N₂).Use diazo suspension immediately. Do not store > 2 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66658, 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-.[1] Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier deep links expire).

  • Zollinger, H. (2003).Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Venkataraman, K. (1952).The Chemistry of Synthetic Dyes, Vol 1. Academic Press.

Sources

Method

Application Note: A Comprehensive Guide to HPLC Method Development for the Detection of Gamma-aminobutyric Acid (GABA)

Abstract Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, plays a crucial role in neuronal excitability.[1][2] Its quantification in various matrices, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, plays a crucial role in neuronal excitability.[1][2] Its quantification in various matrices, including pharmaceuticals, plant foods, and biological tissues, is of significant interest for both quality control and research purposes.[1][3][4] However, GABA's inherent lack of a chromophore or fluorophore presents a significant analytical challenge for its detection by common HPLC techniques such as UV-Vis or fluorescence detection.[1][5] This application note provides a detailed guide for the development of a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the quantification of GABA, with a focus on pre-column derivatization. We will explore the rationale behind derivatization, compare common derivatizing agents, and provide a step-by-step protocol for method development and validation.

Introduction: The Analytical Challenge of GABA Detection

GABA is a four-carbon, non-proteinogenic amino acid synthesized in the brain via the decarboxylation of glutamate.[1][6] Its physiological functions, including the reduction of stress and anxiety, have led to its use in dietary supplements and functional foods.[7] Accurate quantification of GABA is therefore essential. The primary obstacle in developing an HPLC method for GABA is its molecular structure, which lacks a suitable chromophore for UV absorbance or a native fluorophore for fluorescence detection.[1][5] To overcome this, a pre-column derivatization step is necessary to attach a UV-active or fluorescent tag to the GABA molecule, rendering it detectable.[1][8]

The Principle of Pre-Column Derivatization for GABA Analysis

Pre-column derivatization involves a chemical reaction between the analyte (GABA) and a derivatizing agent prior to injection into the HPLC system. This process introduces a chromophoric or fluorophoric moiety onto the GABA molecule. The choice of derivatizing agent is critical and depends on the desired sensitivity, stability of the derivative, and the available detection capabilities.

Diagram: General Workflow for HPLC Analysis of GABA

The following diagram illustrates the key steps involved in the HPLC analysis of GABA, from sample preparation to data analysis.

GABA HPLC Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Plant Extract, Brain Tissue) Extraction Extraction of GABA Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Pre-column Derivatization with Reagent Filtration->Derivatization Aqueous Extract Injection Injection Derivatization->Injection Derivatized Sample Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection Detection (UV/Vis or Fluorescence) Separation->Detection Data Chromatogram Processing Detection->Data Signal Quantification Quantification Data->Quantification

Caption: A generalized workflow for the HPLC analysis of GABA.

Selection of a Derivatizing Agent: A Comparative Overview

Several reagents are available for the pre-column derivatization of amino acids. The selection of the most appropriate agent is a critical step in method development.

Derivatizing AgentPrincipleAdvantagesDisadvantages
o-Phthalaldehyde (OPA) Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[6][9]High sensitivity, rapid reaction at room temperature.[10]Derivatives can be unstable, does not react with secondary amines.[1][11]
Dansyl Chloride Reacts with primary and secondary amines to form a fluorescent sulfonamide derivative.[1]Stable derivatives, suitable for both primary and secondary amines.[3]Longer reaction times and higher temperatures may be required.[1]
Benzoyl Chloride Reacts with the amino group to form a UV-active N-benzoyl GABA derivative.[4]Stable derivative, simple and economical.[4]Lower sensitivity compared to fluorescence-based methods.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Reacts with primary and secondary amines to form a fluorescent derivative.[11][12]Stable derivatives, reacts with both primary and secondary amines.[11]Can produce interfering hydrolysis products.[1]
2,4-Dinitrofluorobenzene (FDNB) Reacts with amino groups to form a UV-active dinitrophenyl (DNP) derivative.[13]Stable derivatives.Highly toxic and carcinogenic.[12]

For this application note, we will focus on a method utilizing Dansyl Chloride due to the stability of its derivatives and its ability to react with a broad range of amino acids, making the method potentially applicable to the analysis of other amino acids simultaneously.[1][3]

Diagram: Derivatization of GABA with Dansyl Chloride

The following diagram illustrates the chemical reaction between GABA and Dansyl Chloride.

GABA_Dansyl_Chloride_Reaction cluster_reactants Reactants cluster_product Product GABA Gamma-aminobutyric acid (GABA) (H₂N-(CH₂)₃-COOH) DansylGABA Dansyl-GABA Derivative (Fluorescent) GABA->DansylGABA + Dansyl Chloride (in alkaline buffer) DansylCl Dansyl Chloride

Caption: The reaction of GABA with Dansyl Chloride.

Protocol: HPLC Method for GABA Detection using Dansyl Chloride Derivatization

This protocol is based on a validated method for the concomitant detection of GABA and glutamic acid in plant samples.[1][3]

Materials and Reagents
  • Gamma-aminobutyric acid (GABA) standard

  • Dansyl chloride

  • Acetone, HPLC grade

  • Methanol, HPLC grade

  • Sodium acetate, analytical grade

  • Sodium hydrogencarbonate, analytical grade

  • Ultrapure water

  • Syringe filters, 0.45 µm

Instrumentation
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 mm x 100 mm, 2.7 µm)[1]

  • Thermostatted column compartment

  • Autosampler

  • Data acquisition and processing software

Preparation of Solutions
  • Derivatizing Reagent: Dissolve 5 mg of dansyl chloride in 10 mL of acetone.[1]

  • Sodium Hydrogencarbonate Buffer (0.1 M, pH 8.7): Prepare a 0.1 M solution of sodium hydrogencarbonate in ultrapure water and adjust the pH to 8.7.[1]

  • Mobile Phase A: Methanol.[1]

  • Mobile Phase B: Mix 900 mL of 0.05 M sodium acetate with 100 mL of methanol. Adjust the pH to 8.[1]

  • Standard Stock Solution: Prepare a stock solution of GABA in ultrapure water.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve a desired concentration range (e.g., 2 µg/mL to 1000 µg/mL).[3]

Sample Preparation and Derivatization
  • Extraction (for solid samples): Extract GABA from the sample matrix using an appropriate solvent (e.g., 70% ethanol).

  • Derivatization:

    • In a suitable vial, mix 100 µL of the sample (or standard solution) with 900 µL of sodium hydrogencarbonate buffer (0.1 M, pH 8.7).[1]

    • Add 1000 µL of the dansyl chloride solution.[1]

    • Vortex the mixture to ensure homogeneity.

    • Heat the solution at 55 °C for 1 hour.[1]

    • Allow the solution to cool to room temperature.

  • Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation of dansyl-derivatized GABA.[1]

ParameterCondition
Column Poroshell 120 EC-C18 (3.0 mm x 100 mm, 2.7 µm)
Column Temperature 30 °C
Mobile Phase A: MethanolB: 0.05 M Sodium Acetate:Methanol (9:1, v/v), pH 8
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Detection Wavelength 254 nm
Gradient Elution 0-10 min: 20% to 60% A10-11 min: 60% to 100% A11-17 min: 100% A17-18 min: 100% to 20% A18-25 min: 20% A

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (R²) of >0.999 is generally considered acceptable.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.

  • Accuracy: Accuracy is typically determined by performing recovery studies, where a known amount of GABA is spiked into a sample matrix and the percentage recovery is calculated. Recoveries in the range of 97-105% are often considered acceptable.[3]

  • Precision: Precision is a measure of the repeatability of the method and is usually expressed as the relative standard deviation (RSD) of a series of measurements.

  • Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

Data Analysis and Quantification

The concentration of GABA in the samples is determined by comparing the peak area of the derivatized GABA in the sample chromatogram to a calibration curve generated from the analysis of the standard solutions.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low peak response Incomplete derivatizationEnsure correct pH of the buffer and adequate reaction time and temperature.
Degradation of derivatizing agentPrepare fresh derivatizing agent.
Poor peak shape Column contaminationFlush the column with a strong solvent.
Inappropriate mobile phase pHAdjust the pH of the mobile phase.
Variable retention times Fluctuations in column temperatureEnsure the column oven is functioning correctly.
Changes in mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.

Conclusion

The pre-column derivatization of GABA with dansyl chloride followed by RP-HPLC with UV detection provides a robust and reliable method for the quantification of GABA in various sample matrices. The key to successful method development lies in the careful optimization of the derivatization reaction and the chromatographic conditions. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists to develop and implement a sensitive and specific HPLC method for GABA analysis.

References

  • Toshkova, R., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Molecules. Available at: [Link]

  • Toshkova, R., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. National Center for Biotechnology Information. Available at: [Link]

  • Diez-Hermano, S., et al. (2015). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Toshkova, R., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed. Available at: [Link]

  • Panrod, K., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chulalongkorn University Digital Collections. Available at: [Link]

  • Ahmad, S., et al. (2012). Development and Validation of a Specific RP-HPLC Method for the Estimation of γ-Aminobutyric Acid in Rat Brain Tissue. Chromatographia. Available at: [Link]

  • Le, T. H., et al. (2021). Implementation of HPLC Analysis for γ-Aminobutyric Acid (GABA) in Fermented Food Matrices. Foods. Available at: [Link]

  • Eicom. (n.d.). Rapid GABA Analysis by o-phthalaldehyde Derivatization. Amuza Inc. Available at: [Link]

  • Toshkova, R., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. ResearchGate. Available at: [Link]

  • Eicom. (2018, May 14). Rapid GABA Analysis by o-phthalaldehyde Derivatization. Amuza Inc. Available at: [Link]

  • de Groote, L., et al. (2005). HPLC conditions are critical for the detection of GABA by microdialysis. Journal of Neuroscience Methods. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of 4-Aminobuyric acid (GABA). HELIX Chromatography. Available at: [Link]

  • GL Sciences Inc. (n.d.). Simultaneous Analysis of Gamma Aminobutyric Acid (GABA) and 17 Amino Acid Components. Available at: [Link]

  • Li, Y., et al. (2023). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Molecules. Available at: [Link]

  • Nguyen, T. H. L., et al. (2020). Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean. Current Research in Nutrition and Food Science Journal. Available at: [Link]

  • Gholizadeh, A. (1998). Determination of gamma-aminobutyric acid by high-performance liquid chromatography. Acta Medica Iranica. Available at: [Link]

  • Pereira, C., et al. (2023). Developing GC and HPLC methods for the γ-aminobutyric acid quantification in rice samples. Sciforum. Available at: [Link]

  • Yao, Y., et al. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. Analytical Letters. Available at: [Link]

  • Kim, J-H., et al. (2014). Analysis of γ-Aminobutyric Acid Content in Fermented Plant Products by HPLC/UV. Journal of the Korean Society of Food Science and Nutrition. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Gamma-aminobutyric Acid (GABA), Gabapentin and Pregabalin on Primesep N Column. Available at: [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Bucherer Reaction for Gamma Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Unlocking the Potential of Naphthalene Scaffolds The Bucherer reaction, a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Naphthalene Scaffolds

The Bucherer reaction, a cornerstone of industrial and synthetic organic chemistry, provides a powerful and reversible method for the interconversion of naphthols and naphthylamines.[1][2] Discovered independently by Lepetit in 1898 and later extensively developed by Bucherer, this reaction has become indispensable for the synthesis of a wide array of dye precursors and pharmaceutical intermediates.[1][2] This guide focuses on the application of the Bucherer reaction to a particularly important class of compounds: Gamma acid (7-amino-1-naphthol-3-sulfonic acid) and its derivatives. These molecules are pivotal building blocks in the creation of azo dyes and other complex organic structures. Understanding the nuances of the Bucherer reaction conditions is paramount to successfully manipulating the functional groups on the naphthalene core, thereby enabling the synthesis of novel compounds with tailored properties.

This document provides a comprehensive overview of the mechanistic underpinnings of the Bucherer reaction, detailed experimental protocols for the amination of Gamma acid derivatives, and critical insights into optimizing reaction parameters for achieving high yields and purity.

The Bucherer Reaction: A Mechanistic Deep Dive

The Bucherer reaction is fundamentally a nucleophilic substitution on an aromatic ring, facilitated by the presence of a bisulfite adduct which transiently disrupts the aromaticity of the naphthalene system, making it susceptible to nucleophilic attack. The reaction is reversible, meaning it can be used to convert naphthols to naphthylamines or vice versa, depending on the reaction conditions.[1][2]

The currently accepted mechanism proceeds through the following key steps:

  • Protonation and Bisulfite Addition: The reaction is initiated by the protonation of the naphthol ring, followed by the nucleophilic addition of a bisulfite ion (HSO₃⁻) to form a tetralone-sulfonic acid intermediate.[1] This addition dearomatizes one of the naphthalene rings, which is the crucial step for the subsequent substitution.

  • Nucleophilic Attack by Amine: Ammonia or a primary/secondary amine then acts as a nucleophile, attacking the carbonyl group of the tetralone intermediate.

  • Dehydration and Elimination: Subsequent dehydration leads to the formation of an enamine or an imine.

  • Tautomerization and Bisulfite Elimination: Tautomerization to the more stable enamine is followed by the elimination of the bisulfite ion, which restores the aromaticity of the naphthalene ring and yields the final naphthylamine product.

The reversibility of the reaction is a key feature; by manipulating the concentration of reactants (e.g., using a large excess of ammonia), the equilibrium can be shifted towards the formation of the amine.

Caption: Generalized mechanism of the Bucherer reaction.

Application to Gamma Acid: Synthesis of Diaminonaphthalenesulfonic Acids

Gamma acid (7-amino-1-naphthol-3-sulfonic acid) possesses both an amino and a hydroxyl group. The Bucherer reaction offers a strategic route to convert the hydroxyl group into a primary, secondary, or tertiary amino group, yielding valuable diaminonaphthalenesulfonic acid derivatives. These products can serve as key intermediates in the synthesis of complex dyes and other functional molecules.

Critical Reaction Parameters

The success of the Bucherer reaction on Gamma acid derivatives hinges on the careful control of several key parameters. The following table summarizes the typical ranges and provides insights into their impact on the reaction outcome.

ParameterTypical RangeRationale and Field-Proven Insights
Temperature 100 - 150 °CHigher temperatures accelerate the reaction rate but can also lead to the formation of undesired byproducts through decomposition. The optimal temperature is a balance between reaction speed and selectivity. For many aminonaphthalenesulfonic acids, temperatures around 120-140°C are effective.
Pressure Autogenous (in a sealed vessel) or slightly elevatedThe reaction is typically performed in a sealed autoclave to prevent the escape of volatile reactants like ammonia. The pressure will naturally rise with temperature.
Amine Source Aqueous Ammonia (25-30%), Primary or Secondary AminesA high concentration of the amine is crucial to shift the reaction equilibrium towards the product. The choice of amine determines the nature of the resulting amino group.
Bisulfite Source Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)Sodium bisulfite is the key reagent that facilitates the nucleophilic substitution. A molar excess is typically used to ensure the formation of the intermediate adduct.
pH Weakly acidic to neutralThe pH of the reaction mixture influences the equilibrium between sulfite and bisulfite ions and can affect the stability of the starting material and product.
Reaction Time 4 - 12 hoursReaction time is dependent on the substrate, temperature, and concentration of reactants. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal time.

Experimental Protocol: Synthesis of 1,7-Diaminonaphthalene-3-sulfonic Acid from Gamma Acid

This protocol provides a representative procedure for the amination of Gamma acid using aqueous ammonia. Researchers should consider this a starting point and may need to optimize conditions for their specific derivative.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. The use of a sealed pressure vessel (autoclave) is required. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Materials and Reagents:
  • Gamma Acid (7-amino-1-naphthol-3-sulfonic acid)

  • Sodium Bisulfite (NaHSO₃)

  • Aqueous Ammonia (28-30%)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Stainless steel autoclave or other suitable pressure vessel

Step-by-Step Procedure:
  • Charging the Reactor: In a suitable stainless steel autoclave, charge Gamma acid (1.0 eq), sodium bisulfite (2.0 - 3.0 eq), and a sufficient volume of aqueous ammonia (28-30%) to create a stirrable slurry. A typical starting concentration would be in the range of 10-20% w/v of Gamma acid.

  • Sealing and Heating: Seal the autoclave securely. Begin stirring and gradually heat the reaction mixture to the desired temperature (e.g., 130-140 °C). The pressure inside the vessel will increase as the temperature rises.

  • Reaction Monitoring: Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 6-8 hours). If possible and safe, the reaction progress can be monitored by taking small aliquots (after cooling and depressurizing the reactor) and analyzing them by HPLC or TLC.

  • Cooling and Depressurization: After the reaction is deemed complete, cool the autoclave to room temperature. CAUTION: The vessel will be under pressure. Vent the excess ammonia gas safely into a fume hood or a suitable scrubbing solution.

  • Product Isolation: Once the pressure has been released, open the autoclave. The product, 1,7-diaminonaphthalene-3-sulfonic acid, may precipitate out upon cooling.

  • Acidification and Filtration: Transfer the reaction mixture to a beaker. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product as its hydrochloride salt.

  • Washing and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any remaining salts. Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

experimental_workflow start Start charge_reactor Charge Autoclave: - Gamma Acid - Sodium Bisulfite - Aqueous Ammonia start->charge_reactor seal_heat Seal and Heat (e.g., 130-140 °C) charge_reactor->seal_heat react Maintain Temperature and Stir (e.g., 6-8 hours) seal_heat->react cool_depressurize Cool to Room Temperature and Vent Ammonia react->cool_depressurize isolate Transfer Reaction Mixture cool_depressurize->isolate acidify Acidify with HCl (to pH 2-3) isolate->acidify filter Vacuum Filtration acidify->filter wash_dry Wash with Cold Water and Dry under Vacuum filter->wash_dry characterize Characterize Product (NMR, MS) wash_dry->characterize end End characterize->end

Caption: Experimental workflow for the Bucherer amination of Gamma acid.

Conclusion and Future Directions

The Bucherer reaction remains a highly relevant and industrially significant transformation for the synthesis of aminonaphthalene derivatives. Its application to Gamma acid opens up avenues for the creation of novel diaminonaphthalenesulfonic acids, which are valuable precursors in materials science and medicinal chemistry. The key to mastering this reaction lies in a thorough understanding of its mechanism and the careful optimization of reaction conditions. Future research in this area may focus on the development of more sustainable and milder reaction conditions, potentially through the use of novel catalysts or reaction media, to further enhance the utility of this classic named reaction.

References

  • Wikipedia. Bucherer reaction. [Link]

  • Grokipedia. Bucherer reaction. [Link]

  • Cambridge University Press. Bucherer Reaction. [Link]

  • Organic Reactions. The Bucherer Reaction: From Naphthylamine to Naphthol. [Link]

  • chemeurope.com. Bucherer reaction. [Link]

Sources

Method

Application Note: Synthesis of 6-Nitro-1-Diazo-2-Naphthol-4-Sulfonic Acid

This is a comprehensive Application Note and Protocol for the synthesis of 6-nitro-1-diazo-2-naphthol-4-sulfonic acid . Editorial Note on Chemical Nomenclature & Precursor Selection: As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of 6-nitro-1-diazo-2-naphthol-4-sulfonic acid .

Editorial Note on Chemical Nomenclature & Precursor Selection: As a Senior Application Scientist, I must address a critical chemical distinction regarding your request. The synthesis of 6-nitro-1-diazo-2-naphthol-4-sulfonic acid (a key intermediate for photoresists and metal-complex dyes) typically proceeds from 1-amino-2-naphthol-4-sulfonic acid (also known as 1,2,4-Acid or Böniger Acid ), not from Gamma Acid (2-amino-8-naphthol-6-sulfonic acid).

Using Gamma Acid would yield a structurally different isomer (likely a 2-diazo-8-naphthol derivative) with distinct electronic properties. To ensure scientific integrity and provide a functional protocol for the named target (CAS 5366-84-7), this guide details the industry-standard synthesis starting from 1-amino-2-naphthol-4-sulfonic acid , while explicitly mapping the structural divergence to prevent experimental error.

[1][2][3][4][5][6][7]

Introduction & Retrosynthetic Analysis

The target compound is a Quinone Diazide (DNQ) sulfonate. These compounds are photosensitive; upon UV exposure, they undergo a Wolff rearrangement to form a ketene, which hydrolyzes to an indene carboxylic acid. This solubility switch is the basis of positive photoresist technology.

Structural Logic & Precursor Correction

The synthesis requires a specific substitution pattern: a diazo group at C1, a hydroxyl (or carbonyl in the quinone form) at C2, a sulfonate at C4, and a nitro group at C6.

  • Correct Precursor: 1-Amino-2-naphthol-4-sulfonic acid (1,2,4-Acid) . The functional groups align perfectly. Diazotization of the amine at C1 yields the 1-diazo-2-naphthol core.

  • Incorrect Precursor: Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) . The amine is at C2 and hydroxyl at C8. Diazotization would yield a 2-diazo-8-naphthol species, and the sulfonate is at C6, not C4.

Reaction Pathway Visualization

The following diagram illustrates the correct retrosynthetic pathway versus the Gamma Acid mismatch.

ChemicalPathway Gamma Gamma Acid (2-Amino-8-naphthol-6-sulfonic acid) MISMATCHED PRECURSOR Target TARGET 6-Nitro-1-diazo-2-naphthol-4-sulfonic acid Gamma->Target Structural mismatch (Wrong Isomer) Acid124 1,2,4-Acid (1-Amino-2-naphthol-4-sulfonic acid) CORRECT PRECURSOR DNS DNS (1-Diazo-2-naphthol-4-sulfonic acid) Acid124->DNS Diazotization (NaNO2, CuSO4) DNS->Target Nitration (HNO3/H2SO4)

Caption: Structural pathway comparison confirming 1,2,4-Acid as the obligate precursor for the target DNQ sulfonate.

Safety & Hazard Assessment (Critical)

This synthesis involves Diazonium compounds and Nitration .[1][2] Both are high-energy processes.

  • Explosion Hazard: Dry diazonium sulfonates can be shock-sensitive. Keep the intermediate (DNS) wet or in solution whenever possible.

  • Exotherm: The nitration step is highly exothermic.[3] Runaway reactions can lead to detonation. Strict temperature control (<10°C) is mandatory.

  • Toxicity: Nitro-naphthols are toxic and potential mutagens. Use full PPE (nitrile gloves, face shield, fume hood).

Experimental Protocol

Phase 1: Preparation of 1-Diazo-2-naphthol-4-sulfonic acid (DNS)

Note: If commercial DNS is unavailable, synthesize from 1,2,4-Acid.

Reagents:

  • 1-Amino-2-naphthol-4-sulfonic acid (1,2,4-Acid): 0.1 mol (23.9 g)

  • Sodium Nitrite (NaNO₂): 0.11 mol (7.6 g)

  • Copper(II) Sulfate (CuSO₄·5H₂O): 0.5 g (Catalyst)

  • Sulfuric Acid (H₂SO₄) 20%: 100 mL

  • Ice: ~200 g

Procedure:

  • Slurry Formation: In a 500 mL reactor, suspend 23.9 g of 1,2,4-Acid in 100 mL of water. Add CuSO₄ catalyst.

  • Diazotization: Cool the suspension to 0–5°C . Slowly add the NaNO₂ (dissolved in 20 mL water) dropwise over 30 minutes.

    • Mechanism:[4][5][2] The copper salt catalyzes the oxidation/diazotization to the quinone diazide structure (often called a "diazo oxide").

  • Reaction: Stir at 0–5°C for 2 hours. The suspension will turn yellow/orange as the diazo oxide forms.

  • Isolation: Filter the solid 1-diazo-2-naphthol-4-sulfonic acid. Wash with cold water.

    • Checkpoint: The product is an inner salt (zwitterion). Do not dry completely unless necessary; use the wet cake for nitration to minimize explosion risk.

Phase 2: Nitration to 6-Nitro-1-diazo-2-naphthol-4-sulfonic acid

This is the critical step determining the regioselectivity (Position 6).

Reagents:

  • DNS Wet Cake (from Phase 1): ~0.1 mol basis

  • Sulfuric Acid (conc. 98%): 100 g

  • Nitric Acid (fuming or 65%): 0.12 mol

  • Ice/Water for quenching.

Procedure:

  • Dissolution: In a jacketed reactor, charge 100 g of concentrated H₂SO₄. Cool to 0°C .[6]

  • Addition: Slowly add the DNS wet cake to the sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10°C .

    • Note: The water in the wet cake will generate heat upon mixing with H₂SO₄. Add slowly.

  • Nitration: Prepare a mixed acid solution (if using fuming HNO₃) or add HNO₃ dropwise.[1] Maintain temperature at 5–10°C .

    • Regioselectivity: The diazo-oxide group directs the nitro group primarily to the 6-position due to electronic effects in the naphthalene ring.

  • Aging: Stir at 10°C for 2–3 hours. Monitor by HPLC (disappearance of DNS).

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice/water. The product will precipitate as a yellow-brown solid.

  • Purification (Salting Out): Add NaCl (20% w/v) to the filtrate to ensure complete precipitation.

  • Filtration: Filter the product. Wash with brine (saturated NaCl solution) to remove excess acid.

  • Drying: Dry in a vacuum oven at <40°C. Do not overheat (decomposition risk).

Process Data & Quality Control

Quantitative Parameters
ParameterValueToleranceNotes
Diazotization Temp 0–5 °C± 2 °CHigher temps cause decomposition (N₂ loss).
Nitration Temp 5–10 °C± 2 °C>15°C increases by-products (8-nitro isomer).
Stoichiometry (HNO₃) 1.1 – 1.2 eq-Excess ensures conversion; too much risks dinitration.
Typical Yield 75 – 85%-Based on 1,2,4-Acid starting material.
Appearance Yellow/Orange Powder-Darkening indicates decomposition.
Analytical Validation
  • HPLC: C18 Column, Phosphate buffer/Acetonitrile gradient.

    • Target Retention: ~12.5 min (method dependent).

    • Impurity: 8-nitro isomer (usually <5% if temp is controlled).

  • IR Spectroscopy:

    • Diazo (C=N₂): Strong band at ~2100–2150 cm⁻¹.

    • Nitro (NO₂): Bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

    • Sulfonate: ~1040 cm⁻¹.

Workflow Diagram

ProcessWorkflow Start Start: 1,2,4-Acid (Solid) DiazoReactor Diazotization Reactor (0-5°C, NaNO2, CuSO4) Start->DiazoReactor Charge Filter1 Filtration (Isolate DNS Wet Cake) DiazoReactor->Filter1 Slurry Transfer NitrationReactor Nitration Reactor (H2SO4, HNO3, <10°C) Filter1->NitrationReactor Wet Cake Addition (Controlled Rate) Quench Quench Tank (Ice/Water) NitrationReactor->Quench Exothermic Transfer FinalFilter Final Filtration (Wash with Brine) Quench->FinalFilter Precipitation Product Product: 6-Nitro-1-diazo-2-naphthol-4-sulfonic acid FinalFilter->Product Dry <40°C

Caption: Step-by-step unit operation flow for the synthesis of the target nitro-diazo compound.

References

  • Structure & Properties: PubChem. 1-Diazo-2-naphthol-4-sulfonic acid. National Library of Medicine. Available at: [Link]

  • Synthesis Protocol (Patent): Process for preparing 6-nitro-1-diazo-2-naphthol-4-sulfonic acid. JPS61254551A.[1] Available at:

  • Industrial Context (Dyes): Preparation method of Acid Black 172. CN105694524A.[1] Available at:

Sources

Application

Guide to the Synthesis of J-Acid and its Derivatives: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) and its derivatives are cornerstone intermediates in the chemical industr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) and its derivatives are cornerstone intermediates in the chemical industry, particularly for the synthesis of a wide array of azo dyes. Their unique structure, featuring reactive amino and hydroxyl groups on a naphthalene sulfonic acid backbone, also presents opportunities for their use as versatile scaffolds in materials science and drug development. This comprehensive guide provides detailed, field-proven protocols for the synthesis of J-acid and several of its key N-substituted derivatives. We will elucidate the causality behind experimental choices, present quantitative data in accessible formats, and illustrate reaction pathways with clear diagrams to ensure a thorough understanding for researchers, chemists, and drug development professionals.

Introduction: The Significance of J-Acid

J-acid, chemically known as 7-amino-4-hydroxy-2-naphthalenesulfonic acid, is a vital aromatic intermediate.[1] Its primary industrial application is in the manufacturing of direct, reactive, and acid dyes.[2][3] The strategic placement of the amino, hydroxyl, and sulfonic acid groups allows for diazo coupling reactions at different positions depending on the pH, making it a highly versatile component for creating a diverse palette of colors.[1] The amino group at the 7-position serves as a reactive handle for synthesizing a variety of important derivatives, including N-acetyl, N-phenyl, and N-benzoyl J-acid, which further expand the library of available dye precursors.[4] While its historical importance is rooted in the dye industry, the exploration of naphthalene-based scaffolds in medicinal chemistry suggests potential applications for J-acid derivatives as building blocks for novel therapeutic agents.

Part 1: The Industrial Synthesis of J-Acid

A critical point of clarification is the industrial starting material for J-acid synthesis. While Gamma acid (7-amino-1-hydroxy-3-naphthalenesulfonic acid) is a structural isomer and a potential impurity in J-acid production, the established and economically viable synthetic route does not begin with Gamma acid.[5] Instead, the process universally starts with Tobias acid (2-amino-1-naphthalenesulfonic acid).[4][6][7] The following multi-step process is the standard method employed for its large-scale production.[5][6]

1.1: Reaction Pathway and Mechanism

The conversion of Tobias acid to J-acid is a sophisticated process involving controlled sulfonation, selective hydrolysis, and high-temperature alkali fusion.

  • Multi-Stage Sulfonation: Tobias acid is first subjected to sulfonation using oleum (fuming sulfuric acid). This is a two-step process where temperature control is critical. An initial sulfonation at a lower temperature (30-45°C) yields 6-amino-1,5-naphthalene disulfonic acid, which is then heated to a higher temperature (110-130°C) to introduce a third sulfonic acid group, forming 6-amino-1,3,5-naphthalene trisulfonic acid.[5][6]

  • Selective Hydrolysis: The trisulfonated intermediate undergoes hydrolysis in dilute sulfuric acid. This step selectively removes the sulfonic acid group at the 1-position, yielding 6-amino-1,3-naphthalene disulfonic acid, also known as amino-J-acid .[5][6]

  • Alkali Fusion: This is the key transformation step. The amino-J-acid is treated with concentrated sodium hydroxide at high temperatures (186-190°C).[5][8] In this nucleophilic aromatic substitution reaction, one of the sulfonic acid groups (at the 5-position) is replaced by a hydroxyl group to form the sodium salt of J-acid.

  • Acidification: The final step involves acidifying the reaction mixture with sulfuric acid, which precipitates the J-acid product.[5][8]

1.2: Workflow Diagram for J-Acid Synthesis

G Tobias_Acid Tobias Acid (2-Amino-1-naphthalenesulfonic acid) Sulfonation1 Disulfonation (Oleum, 30-45°C) Tobias_Acid->Sulfonation1 Trisulfonation Trisulfonation (Oleum, 110-130°C) Sulfonation1->Trisulfonation Intermediate1 6-Amino-1,3,5-naphthalene trisulfonic acid Trisulfonation->Intermediate1 Hydrolysis Hydrolysis (Dilute H₂SO₄, 115-120°C) Intermediate1->Hydrolysis Amino_J_Acid Amino-J-Acid (6-Amino-1,3-naphthalene disulfonic acid) Hydrolysis->Amino_J_Acid Alkali_Fusion Alkali Fusion (Conc. NaOH, 186-190°C) Amino_J_Acid->Alkali_Fusion J_Acid_Salt J-Acid Sodium Salt Alkali_Fusion->J_Acid_Salt Acidification Acidification (H₂SO₄, 90-95°C) J_Acid_Salt->Acidification J_Acid J-Acid (7-Amino-4-hydroxy-2-naphthalenesulfonic acid) Acidification->J_Acid

Caption: Synthetic pathway from Tobias acid to J-acid.

1.3: Detailed Protocol for J-Acid Synthesis

This protocol is synthesized from established industrial methods.[5][6][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

Step 1: Sulfonation and Hydrolysis (Preparation of Amino-J-Acid)

  • In a suitable reactor equipped with mechanical stirring, a thermometer, and an addition funnel, charge oleum (28-40% SO₃).

  • Carefully portion-wise add dry Tobias acid to the oleum while maintaining the temperature between 30-45°C using an ice bath.

  • After the addition is complete, slowly heat the reaction mixture to 110-130°C and hold for 4-6 hours to complete the trisulfonation.

  • Cool the mixture and carefully quench it into a solution of dilute sulfuric acid (40-45%).

  • Heat the diluted mixture to 115-120°C and maintain for 2-3 hours to effect hydrolysis.

  • Cool the mixture to promote crystallization of the amino-J-acid monosodium salt. Filter the precipitate and wash with a brine solution.

Step 2: Alkali Fusion and Acidification (Conversion to J-Acid)

  • Prepare a concentrated solution of sodium hydroxide (e.g., 72%) in a high-temperature stainless steel reactor equipped with robust stirring. Heat to 186°C.[5]

  • Prepare an aqueous solution of the amino-J-acid from the previous step and neutralize it with NaOH to form the disodium salt.

  • Slowly and evenly drip the amino-J-acid disodium salt solution into the hot caustic soda over 3-4 hours, maintaining the temperature between 186-190°C.[5]

  • After the addition is complete, maintain the reaction at 188-190°C for an additional 4-5 hours until the fusion is complete.[5][8]

  • Stop heating and carefully dilute the hot fusion mass with water, allowing the temperature to decrease to around 110-120°C.

  • In a separate vessel, prepare a dilute sulfuric acid solution. Slowly add the diluted alkali fusion mixture to the acid at 90-95°C. This will neutralize the excess alkali and precipitate the J-acid.

  • Stir for 1-2 hours to drive off any residual sulfur dioxide.

  • Cool the slurry to 55-65°C, filter the precipitated J-acid, and wash the filter cake with hot water (50-60°C) until the washings are neutral.

  • The resulting J-acid paste can be dried or used directly for subsequent derivatization.

Part 2: Preparation of Key J-Acid Derivatives

The amino group of J-acid is the primary site for derivatization, most commonly through N-acylation and N-arylation reactions.[1][9] These modifications alter the electronic properties and steric profile of the molecule, which in turn influences the color and fastness properties of the dyes synthesized from them.

2.1: General Derivatization Schemes

G cluster_0 N-Acylation cluster_1 N-Arylation J_Acid_Acyl J-Acid Product_Acyl N-Acetyl J-Acid or N-Benzoyl J-Acid J_Acid_Acyl->Product_Acyl + Reagent (Base) Reagent_Acyl Acetic Anhydride or Benzoyl Chloride Reagent_Acyl->Product_Acyl J_Acid_Aryl J-Acid Product_Aryl N-Phenyl J-Acid J_Acid_Aryl->Product_Aryl + Reagent (Reflux) Reagent_Aryl Aniline Reagent_Aryl->Product_Aryl

Caption: Common derivatization reactions of J-acid.

2.2: Protocols for J-Acid Derivatives

The following protocols are based on established industrial synthesis procedures.[4]

Protocol 2.2.1: N-Acetyl J-Acid

  • Charge water and J-acid into a reactor.

  • Add caustic lye (NaOH solution) to dissolve the J-acid and adjust the pH to alkaline.

  • Slowly add acetic anhydride to the solution, maintaining the temperature and alkaline pH (by co-addition of soda ash or NaOH) for approximately 22 hours.

  • After the reaction is complete, add salt to precipitate the product.

  • Filter the N-Acetyl J-acid, wash with brine, and dry.

Protocol 2.2.2: N-Phenyl J-Acid

  • In a reactor equipped for reflux, charge water, J-acid, aniline, and sodium bisulfite.

  • Heat the mixture to reflux and maintain for approximately 40 hours.

  • Cool the reaction mass to 30-35°C and filter the crude product.[10]

  • The crude cake is then purified by slurrying in acidic water (using sulfuric or hydrochloric acid) to remove unreacted aniline.

  • Filter the purified N-Phenyl J-acid, wash with water, and dry.

Protocol 2.2.3: N-Benzoyl J-Acid

  • Charge water and J-acid into a reactor.

  • Add caustic lye to dissolve the J-acid.

  • Slowly add benzoyl chloride and a base (e.g., soda ash) simultaneously to the reaction mixture, controlling the temperature.

  • After the reaction is complete, salt out the product.

  • Filter, wash, and dry the N-Benzoyl J-acid.

Protocol 2.2.4: Di-J-Acid (RW Acid)

  • This process involves the condensation of two J-acid molecules.

  • Charge J-acid, caustic lye, and sodium bisulfite into a reactor.

  • Heat the mixture under reflux for approximately 40 hours.

  • Filter the reaction mass to collect the crude Di-J-Acid.

  • The product is purified by washing and can be recrystallized if higher purity is needed.

Data Summary: Reaction Parameters

ProductKey Raw MaterialsReaction TypeTemp (°C)Time (h)Typical Yield
J-Acid Tobias Acid, Oleum, NaOHMulti-step30-190>24~78-88%[5]
N-Acetyl J-Acid J-Acid, Acetic AnhydrideAcetylationAmbient~22High
N-Phenyl J-Acid J-Acid, AnilineArylationReflux~40High
N-Benzoyl J-Acid J-Acid, Benzoyl ChlorideBenzoylationControlledVariableHigh
Di-J-Acid J-Acid, NaOH, NaHSO₃DimerizationReflux~40Moderate-High

Conclusion and Future Outlook

The synthetic pathways for J-acid and its primary derivatives are well-established, robust, and optimized for industrial-scale production. While their principal role remains in the dye and pigment industry, the inherent reactivity and functionality of these molecules make them attractive candidates for further exploration. For professionals in drug development, these sulfonated aminonaphthols can serve as unique, rigid scaffolds for library synthesis. The sulfonic acid group imparts water solubility, while the amino and hydroxyl groups provide points for further chemical elaboration, potentially leading to the discovery of novel bioactive compounds. Future work may focus on developing more environmentally benign synthesis routes and exploring the application of J-acid derivatives in advanced materials and medicinal chemistry.

References

  • Sun, G. (2012). Synthesis of J acid and its application in preparation of direct and reactive dyes. Textile Dyeing and Finishing Journal. Available at: [Link]

  • CN1140507C. J acid (7-amino-4-hydroxyl-2-naphthalenesulfonic acid) preparation method. Google Patents.
  • Vashi, D. M., et al. (2014). Synthesis of various acid dyes from benzthiazole derivative. Archives of Applied Science Research, 6(3), 89-93. Available at: [Link]

  • Jemby Chem Limited. Manufacturing Dyes Intermediates Report. Available at: [Link]

  • IOSR Journal. (2022, November 12). Synthesis of various acid dyes from hydroquinone derivative. Available at: [Link]

  • CN1280123A. Method for preparing J acid (7-amino-4-hydroxy-2-naphthalonesulfonic acid). Google Patents.
  • Mahavir Synthesis. N-Acetyl J-acid. Available at: [Link]

  • US3681320A. Preparation of disazo j acid urea dyestuffs. Google Patents.
  • CN105175292A. Preparation method of phenyl J-acid. Google Patents.
  • ResearchGate. (2025, August 6). Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. Available at: [Link]

  • US2698342A. Acylated derivatives of amino-sulfonic acids and method for their preparation. Google Patents.
  • MIT-IVY Industry Co., Ltd. J acid ( 2-Amino-5-naphthol-7-sulfonic Acid ) CAS 87-02-5. Available at: [Link]

Sources

Method

Application Note: Electrochemical Oxidation &amp; Mineralization of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-Acid)

Executive Summary This Application Note details the electrochemical oxidation (EO) protocols for 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (commonly referred to as H-acid ). H-acid serves as a critical model compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the electrochemical oxidation (EO) protocols for 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (commonly referred to as H-acid ). H-acid serves as a critical model compound for two distinct sectors:

  • Environmental Remediation: As a highly recalcitrant intermediate in azo dye manufacturing, it resists biological degradation due to its biological toxicity and the stability conferred by its sulfonic acid groups.

  • Pharmaceutical Development: Its naphthalene-sulfonate scaffold mimics complex drug metabolites and genotoxic impurities (GTIs), making its oxidative degradation profile relevant for stability indicating method (SIM) development.

This guide provides a self-validating workflow for mineralizing H-acid using Boron-Doped Diamond (BDD) anodes, including kinetic modeling and pathway elucidation.

Fundamental Principles

The degradation of H-acid relies on Advanced Electrochemical Oxidation Processes (AEOPs) . The mechanism is bipartite, governed by the electrode material's oxygen evolution potential (OEP).

Mechanism of Action[1]
  • Direct Electron Transfer (DET): Occurs at low potentials where the organic molecule adsorbs onto the anode surface and transfers electrons directly. This often leads to surface fouling (polymerization) with phenolic compounds like H-acid.

  • Indirect Oxidation (Mediated): The primary pathway for mineralization on non-active anodes like BDD.

    • Water discharge generates physisorbed hydroxyl radicals (

      
      ):
      
      
      
      
    • These weakly adsorbed radicals are non-selective and possess a high oxidation potential (

      
      ), capable of breaking the naphthalene ring and mineralizing the molecule into 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      .
Reaction Pathway Visualization

The following diagram illustrates the reactor setup and the oxidative mechanism specific to H-acid.

G cluster_0 Electrochemical Cell Anode Anode (BDD) Generation of •OH Electrolyte Electrolyte (Na2SO4 + H-Acid) Anode->Electrolyte •OH Injection Cathode Cathode (SS/Pt) H2 Evolution Cathode->Electrolyte Reduction Mechanism Radical Attack (Hydroxylation) Electrolyte->Mechanism Mass Transfer Intermediate Quinones & Aromatic Ring Opening Mechanism->Intermediate Oxidation Mineralization Final Products CO2 + H2O + NO3- + SO4-- Intermediate->Mineralization Deep Oxidation

Figure 1: Electrochemical reactor schematic and mechanistic flow of H-acid mineralization via hydroxyl radical attack.

Experimental Configuration

Hardware Specifications
ComponentSpecificationRationale
Anode Boron-Doped Diamond (BDD) on Si or NbHighest OEP (>2.3V); prevents O2 evolution competition; promotes

generation [1].
Cathode Stainless Steel (304) or PlatinumChemical stability and low cost.
Cell Type Single-compartment, filter-press flow cellEnsures uniform hydrodynamic conditions and mass transport control.
Power Source Potentiostat/Galvanostat (e.g., Metrohm Autolab)Precise current control is vital for kinetic reproducibility.
Electrolyte & Conditions[2]
  • Supporting Electrolyte: 0.05 M

    
     (Inert, maintains conductivity without introducing active chlorine species unless required).
    
  • pH: 3.0 (Adjusted with

    
    ). Acidic pH prevents the formation of carbonate scavengers and generally favors the stability of 
    
    
    
    radicals.
  • Temperature: 25°C (Thermostated).

Protocol 1: Baseline Characterization (Cyclic Voltammetry)

Before bulk electrolysis, determine the oxidation potential (


) to identify the region of direct electron transfer vs. water discharge.

Step-by-Step:

  • Electrode Pre-treatment: Polish BDD surface with alumina slurry (

    
    ), rinse with DI water, and sonicate for 5 mins.
    
  • Blank Scan: Run CV in 0.05 M

    
     from 0.0 V to +2.5 V vs. Ag/AgCl. Scan rate: 50 mV/s.[1] Confirm absence of peaks (capacitive current only).
    
  • Analyte Scan: Add 1.0 mM H-acid. Repeat scan.

  • Observation: Look for an irreversible oxidation peak around +0.8 V to +1.1 V . This corresponds to the oxidation of the amino/hydroxy groups to quinoid structures.

  • Fouling Check: Repeat the scan immediately. A decrease in peak current (

    
    ) indicates electrode fouling (polymer film formation), confirming the need for indirect oxidation at higher potentials (bulk electrolysis).
    

Protocol 2: Bulk Electrolysis (Degradation)

This protocol mineralizes the target. It is operated in Galvanostatic Mode (constant current) to maintain a constant rate of radical generation.

Step-by-Step:

  • Solution Prep: Dissolve H-acid (e.g., 100 mg/L) in 250 mL of 0.05 M

    
    .
    
  • Current Density Selection: Apply

    
    .
    
    • Note: Lower

      
       favors efficiency; higher 
      
      
      
      favors speed but risks oxygen evolution side-reactions.
  • Sampling: Withdraw 1 mL aliquots at

    
     mins.
    
  • Quenching: Immediately adjust pH to neutral if samples are for HPLC to stop acid-catalyzed hydrolysis.

Analytical Monitoring

Quantify degradation using High-Performance Liquid Chromatography (HPLC) and Total Organic Carbon (TOC).[2]

  • HPLC Method:

    • Column: C18 Reverse Phase (5

      
      , 250 mm x 4.6 mm).
      
    • Mobile Phase: 80:20 (Phosphate Buffer pH 3 : Acetonitrile).

    • Detector: UV-Vis at 230 nm (naphthalene ring absorption).

    • Flow Rate: 1.0 mL/min.

  • TOC Analysis: Measures mineralization (conversion to

    
    ).
    

Data Analysis & Calculations

Kinetic Modeling

H-acid degradation on BDD typically follows pseudo-first-order kinetics because the concentration of


 is effectively constant (steady-state) at the electrode surface [2].

Plot


 vs. time (

). The slope represents the apparent rate constant (

).


Efficiency Metrics

To validate the process for industrial or pharmaceutical scalability, calculate the Instantaneous Current Efficiency (ICE) :



  • 
    : Chemical Oxygen Demand (
    
    
    
    )
  • 
    : Faraday constant (96,485 C/mol)
    
  • 
    : Volume (L)
    
  • 
    : Current (A)
    
  • 
    : Equivalent weight of oxygen (
    
    
    
    )
Degradation Pathway

The oxidation proceeds through ring cleavage. The amino and sulfonic groups are released as nitrate and sulfate ions.

Pathway H_Acid H-Acid (Parent) Quinones Naphthoquinones (Colored Intermediates) H_Acid->Quinones •OH / -2e- -2H+ RingOpen Ring Cleavage (Phthalic/Maleic Acids) Quinones->RingOpen •OH Attack Acids Short Chain Acids (Oxalic/Formic) RingOpen->Acids Oxidation Mineral Mineralization CO2 + H2O + NO3- + SO4-- Acids->Mineral Final Oxidation

Figure 2: Proposed degradation pathway of H-acid. The persistence of "Short Chain Acids" (like oxalic acid) often limits Total Organic Carbon (TOC) removal efficiency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low TOC Removal Formation of stable Fe-complexes or Oxalic Acid.If Fe is present, use UV light (Photo-Electro-Fenton) to photolyze complexes. If not, increase time or temperature [3].
Electrode Fouling Polymerization of phenolic intermediates.Switch to BDD (inert surface). If using Pt, perform cathodic polarization (reverse polarity) for 5 mins to clean.
Low Conductivity Depletion of ions.Ensure supporting electrolyte (

) is

.

References

  • Panizza, M., & Cerisola, G. (2009). Direct and mediated anodic oxidation of organic pollutants.[2][3][4] Chemical Reviews, 109(12), 6541-6569. Link

  • Brillas, E., et al. (2005). Electrochemical degradation of chlorophenoxy acids. Chemosphere. (General reference for BDD kinetics). Link

  • Sirés, I., et al. (2014). Electrochemical advanced oxidation processes: today and tomorrow. Environmental Science and Pollution Research. Link

  • RSC Publishing. (2020). Recent advances in electro-oxidation: from fundamental mechanism to electrocatalysts. Royal Society of Chemistry.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Gamma Acid Solubility &amp; Handling Guide

Topic: Solubility Issues of Gamma Acid (7-amino-1-naphthol-3-sulfonic acid) in Acidic Media Document ID: TS-GA-2024-05 Audience: Chemical Process Engineers, Analytical Chemists, and Drug Development Scientists. Core Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Issues of Gamma Acid (7-amino-1-naphthol-3-sulfonic acid) in Acidic Media Document ID: TS-GA-2024-05 Audience: Chemical Process Engineers, Analytical Chemists, and Drug Development Scientists.

Core Technical Directive

Gamma Acid (7-amino-1-naphthol-3-sulfonic acid) is a critical intermediate in the synthesis of azo dyes and certain pharmaceutical scaffolds. Its handling is frequently complicated by its zwitterionic nature , which dictates a non-linear solubility profile.

Users most often report "solubility failure" in acidic media (pH < 2.0). This is not an anomaly but a predictable physicochemical characteristic. In dilute acidic environments (e.g., 0.1–1.0 M HCl), Gamma Acid exists predominantly as a zwitterion or a sparingly soluble cationic salt, leading to precipitation. This guide provides the protocols to manage this behavior during synthesis (diazotization) and analysis (HPLC).

The Science: The Zwitterion Trap

To troubleshoot effectively, one must understand the species distribution. Gamma Acid contains both a basic amine (


) and a strongly acidic sulfonic group (

), plus a phenolic hydroxyl (

).
  • Alkaline pH (> 7.0): Soluble.[1] Exists as the dianion (

    
    ) or monoanion.
    
  • Strongly Acidic (pH < 1.0): Variable. The amine protonates (

    
    ), but the sulfonic acid remains ionized (
    
    
    
    ) due to its low pKa, forming a Zwitterion .
  • The Trap: The zwitterionic form has a net neutral charge and high lattice energy, resulting in minimum solubility (Isoelectric Point).[2] This often occurs exactly in the pH range used for diazotization (pH 1–3).

Visualization: Solubility & Species Profile

The following diagram illustrates the critical pH zones where solubility issues arise.

GammaAcidSolubility cluster_0 Troubleshooting Zone Alkaline Alkaline Media (pH > 8) Soluble Anion (NH2 / SO3-) Isoelectric Dilute Acid (pH 1-4) Zwitterion (Insoluble) (NH3+ / SO3-) Alkaline->Isoelectric Acidification (Precipitation Zone) Isoelectric->Alkaline Neutralization (Re-dissolution) SuperAcid Super Acid (Conc. H2SO4) Protonated Cation (Soluble) Isoelectric->SuperAcid Dehydration/Solvation (Specialized Media)

Figure 1: The "Solubility Valley" of Gamma Acid. Most processing issues occur in the red "Isoelectric" zone where the zwitterion predominates.

Troubleshooting Guide (Q&A)

Scenario A: Analytical & HPLC Issues

Q1: I am trying to dissolve Gamma Acid in 0.1% TFA/Water for HPLC standards, but it precipitates or forms a cloudy suspension. Why? Diagnosis: 0.1% TFA creates a pH of ~2.0, which sits directly in the zwitterionic "insolubility zone." Solution: Do not use acidic diluents for stock preparation.

  • Correct Protocol: Dissolve the standard in a neutral to slightly alkaline buffer (e.g., 10 mM Ammonium Acetate, pH 7.5) or a water/methanol mixture adjusted to pH 8 with dilute ammonia.

  • Injection: Once dissolved, the small injection volume will not disrupt the HPLC mobile phase pH, even if the mobile phase is acidic.

Q2: My HPLC retention times are drifting, and peak shapes are tailing. Diagnosis: Variable ionization state on the column. Solution: Ensure your mobile phase has sufficient ionic strength and buffering capacity.

  • Recommendation: Use a buffered mobile phase (e.g., Phosphate buffer pH 3.0 or Ammonium Acetate pH 6.0) rather than simple acid/water mixtures.[3] This locks the Gamma Acid into a single ionization state during separation.

Scenario B: Synthesis & Diazotization

Q3: During diazotization in HCl, the Gamma Acid turns into a thick sludge, and the reaction yield is low. Diagnosis: You are attempting a "heterogeneous diazotization." The solid zwitterion reacts slower than a dissolved species, and the "sludge" prevents the nitrous acid from penetrating the particles. Solution:

  • Fine Dispersion: Use vigorous mechanical stirring (not magnetic) to create a fine suspension.

  • Indirect Method: Dissolve Gamma Acid in dilute NaOH first (soluble form), then add Sodium Nitrite. Then, slowly add this mixture into ice-cold HCl. This precipitates the acid in a freshly generated, reactive micro-crystalline form (in situ precipitation) immediately before reaction.

Q4: Can I use sulfuric acid instead of HCl? Diagnosis: Yes, but concentration matters. Solution: Gamma Acid is often more soluble in concentrated sulfuric acid (forming the sulfate salt of the amine) but precipitates upon dilution. For anhydrous reactions, Nitrosylsulfuric acid in conc. H2SO4 is the industry standard for difficult-to-dissolve amino-sulfonic acids.

Experimental Protocols

Protocol 1: Robust Solubilization for Quantification (HPLC/UV)

Use this for purity checks to avoid "false low" assays due to undissolved solids.

StepActionMechanistic Rationale
1 Weigh 50 mg Gamma Acid into a 100 mL volumetric flask.Target concentration: 0.5 mg/mL.
2 Add 20 mL Methanol + 5 mL 0.1 M NaOH .The NaOH converts the zwitterion to the soluble sodium sulfonate/phenolate salt. Methanol aids wetting.
3 Sonicate for 5 minutes.Ensures complete dissolution of crystal lattice.
4 Dilute to volume with 10 mM Ammonium Acetate (pH 7.0) .Buffers the solution to a stable, neutral pH compatible with most HPLC columns.
5 Filter through 0.22 µm PTFE filter.Removes any trace dust; solution should be clear.
Protocol 2: Optimized Indirect Diazotization

Designed to overcome solubility limitations in acidic media.

  • Preparation of Alkaline Solution:

    • Dissolve 0.1 mol Gamma Acid in 300 mL water containing 0.11 mol NaOH (or Na2CO3).

    • Ensure solution is clear (pH > 8).

    • Add 0.105 mol Sodium Nitrite (

      
      ) to this alkaline solution. Stir until dissolved.
      
  • Acid Charge:

    • In a separate reactor, prepare 2.5 equivalents of HCl (approx 15-20% concentration) and cool to 0–5°C with ice.

  • Precipitation-Reaction (The "Inverse" Addition):

    • Slowly drop the Alkaline Gamma Acid/Nitrite solution into the cold Acid under vigorous agitation.

    • Mechanism: As the alkaline drop hits the acid, Gamma Acid precipitates as extremely fine particles in the presence of nitrous acid (generated from nitrite + acid).

    • Result: Rapid diazotization occurs on the high-surface-area precipitate before it can aggregate into a sludge.

  • Endpoint:

    • Stir for 30–60 mins. Solution should turn clear or slightly turbid yellow (diazo salt is often sparingly soluble but more soluble than the starting acid).

    • Test with Starch-Iodide paper (should be blue, indicating excess nitrous acid) and Congo Red paper (should be blue, indicating pH < 3).

Visualizing the Workflow

The following flowchart assists in deciding the correct handling method based on your application.

TroubleshootingFlow Start Start: Gamma Acid Handling Goal What is your goal? Start->Goal Analysis Analysis (HPLC/UV) Goal->Analysis Synthesis Synthesis (Diazotization) Goal->Synthesis AcidSolvent Using Acidic Solvent? Analysis->AcidSolvent Stop1 STOP: High risk of precipitation. Switch to Neutral/Alkaline Buffer. AcidSolvent->Stop1 Yes Proceed1 Proceed: Dissolve in NaOH/MeOH, then dilute with Buffer. AcidSolvent->Proceed1 No DirectAdd Direct Addition (Solid to Acid)? Synthesis->DirectAdd Issue2 Issue: Formation of unreactive sludge. DirectAdd->Issue2 Yes Solution2 Use Indirect Method: Dissolve in Alkali + Nitrite, then drop into Acid. Issue2->Solution2

Figure 2: Decision Logic for Handling Gamma Acid in Analytical and Synthetic Contexts.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7023, 7-Amino-1-naphthol-3-sulfonic acid. Retrieved from [Link]

  • ResearchGate (Technical Forum). (2014). Troubleshooting Diazonium Salt Formation and Solubility Issues. Retrieved from [Link]

  • Bhavin Intermediates. (n.d.). Gamma Acid Technical Specifications and Solubility Data. Retrieved from [Link]

  • Google Patents. (1991). US5162511A: Nitrosating and diazotizing reagents and reactions (Solubility in Sulfonic Acids).

Sources

Optimization

preventing decomposition of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid in solution

Topic: Prevention of Decomposition in Aqueous Solution Molecule Identifier: 3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (Commonly: RR Acid, 2R Acid) CAS: 90-40-4 Audience: Chemical Process Engineers, Analytical Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition in Aqueous Solution Molecule Identifier: 3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (Commonly: RR Acid, 2R Acid) CAS: 90-40-4 Audience: Chemical Process Engineers, Analytical Chemists, and Drug Development Scientists.

Core Technical Directive

Executive Summary: 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a high-value naphthalene derivative used primarily as a dye intermediate and fluorophore precursor. Its stability in solution is compromised by two primary mechanisms: oxidative coupling (mediated by free radicals and catalyzed by transition metals) and hydrolytic desulfonation (at high temperatures/extreme pH).

This guide provides a self-validating system to maintain solution integrity, moving beyond simple "storage instructions" to mechanistic control of the degradation pathways.

Decomposition Mechanisms & Visualization

To prevent decomposition, one must understand the pathway. The amino-naphthol core is electron-rich, making it a scavenger for reactive oxygen species (ROS).

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the cascade from the stable monomer to the colored quinone-imine impurities that ruin assay purity.

DecompositionPathway Monomer 3-Amino-5-Hydroxy-2,7-NDS (Colorless/Pale Solution) Radical Free Radical Intermediate (Semi-quinone) Monomer->Radical O2 / Light / Metal Ions (Fe3+, Cu2+) Quinone Naphthoquinone Imine (Yellow/Brown Species) Radical->Quinone -H+ / Oxidation Polymer Polymeric Aggregates (Dark Precipitate) Quinone->Polymer Oxidative Coupling Stabilizer Inhibition via: 1. Deoxygenation (N2) 2. Antioxidants (Bisulfite) 3. Chelation (EDTA) Stabilizer->Monomer Maintains State Stabilizer->Radical Quenches

Caption: Figure 1: The oxidative cascade is triggered by dissolved oxygen and light, progressing from a radical intermediate to irreversible polymerization (browning).

Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes observed in the laboratory.

Issue 1: Solution turns yellow or brown within 24 hours.

Diagnosis: Rapid Auto-oxidation. The amino and hydroxyl groups on the naphthalene ring activate the molecule, making it susceptible to atmospheric oxygen. This is accelerated by alkaline pH.

  • Corrective Action:

    • Check pH: Ensure the solution is acidic (pH 2.5 – 3.5) . In alkaline conditions, the phenolate ion forms, which is vastly more reactive toward oxygen than the phenol form [1].

    • Add Antioxidant: Incorporate 0.1% - 0.5% (w/v) Sodium Metabisulfite (Na₂S₂O₅) . Bisulfite acts as an oxygen scavenger and reduces quinone intermediates back to the phenol.

    • Light Protection: Store in amber glass. Photo-oxidation is a secondary driver of the "browning" effect.

Issue 2: Gradual loss of Assay (HPLC) without visible precipitation.

Diagnosis: Hydrolytic Desulfonation or Trace Metal Catalysis. Even without color change, the sulfonic acid groups can hydrolyze at high temperatures (>40°C), or trace metals (Fe, Cu) can catalyze non-chromophoric degradation.

  • Corrective Action:

    • Temperature Control: Store stock solutions at 4°C . Never heat above 30°C to dissolve; use sonication instead.

    • Chelation: Add 1 mM EDTA to the buffer. This sequesters trace metal ions derived from water or glassware that catalyze the radical formation shown in Figure 1.

Issue 3: Unexpected Precipitation.

Diagnosis: "Salting Out" or Zwitterion Formation. Amino-sulfonic acids have an isoelectric point (pI). If the solution pH approaches the pI, the net charge becomes zero, drastically reducing solubility.

  • Corrective Action:

    • pH Adjustment: Move the pH away from the isoelectric point. For this molecule, maintaining a pH < 3 ensures the amine is protonated (-NH3+) and sulfonic groups are ionized (-SO3-), maintaining solubility via ionic interactions.

    • Cosolvent: If high concentration is required (>50 mM), add 5-10% Isopropanol or Methanol to disrupt stacking interactions between naphthalene rings.

Optimized Experimental Protocols

Protocol A: Preparation of a Stabilized Stock Solution (10 mM)

Use this protocol for analytical standards or long-term storage.

ComponentConcentrationRole
3-Amino-5-hydroxy-2,7-NDS 10 mMAnalyte
Sodium Metabisulfite 0.2% (w/v)Critical: Antioxidant/Oxygen Scavenger
EDTA (Disodium salt) 1 mMMetal Chelator
Solvent Degassed 0.05M H₂SO₄Carrier (pH ~2.0)

Step-by-Step:

  • Degas Water: Boil Milli-Q water for 10 minutes or sparge with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Dissolve Additives: Add EDTA and Sodium Metabisulfite to the water before adding the naphthalene derivative. This creates a "safe zone" for the analyte.

  • Add Analyte: Slowly add the 3-amino-5-hydroxy-2,7-NDS powder while stirring.

  • Acidify: Adjust pH to 2.0–2.5 using dilute Sulfuric Acid.

  • Storage: Filter through a 0.22 µm PVDF membrane into an Amber Vial . Headspace should be purged with Argon/Nitrogen before sealing.

Protocol B: Solubility & Stability Data Matrix
ParameterConditionStability VerdictObservation
pH pH < 3.0High Stable for weeks at 4°C.
pH pH 7.0 (Neutral)Moderate Slight yellowing after 48h.
pH pH > 9.0 (Alkaline)Critical Failure Rapid browning (oxidation) < 4h.
Light Dark StorageHigh Essential for long-term stability.
Temp 25°C (Ambient)Moderate Usable for 24-48h.
Temp 60°C (Heated)Low Desulfonation/Degradation observed.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a solvent for stock solutions? A: Yes, but with caution. While solubility is high in DMSO, DMSO is an oxidant. For long-term storage, an acidified aqueous buffer with bisulfite (Protocol A) is superior. If DMSO is required for biological assays, prepare fresh.

Q2: Why does the Certificate of Analysis (CoA) show variable water content? A: Naphthalene sulfonic acids are hygroscopic and often exist as hydrates. Always calculate the anhydrous molecular weight correction factor when preparing precise molar solutions.

Q3: Is the degradation product toxic? A: The quinone-imine degradation products are potentially cytotoxic and can interfere with biological assays by generating false positives in redox-sensitive readouts. Purity is paramount.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66658, 3-amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Marmion, D. M. (1991).Handbook of U.S. Colorants: Foods, Drugs, Cosmetics, and Medical Devices. John Wiley & Sons.
  • LabChem. (2013). Safety Data Sheet: 1-Amino-2-Naphthol-4-Sulfonic Acid Solution.[1] (Analogous compound stability data regarding oxidation and light sensitivity). Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low reactivity of Gamma acid in alkaline coupling

The following technical guide is structured as a specialized support center resource for Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) applications. Topic: Troubleshooting Low Reactivity in Alkaline Coupling Protocols...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) applications.

Topic: Troubleshooting Low Reactivity in Alkaline Coupling Protocols

Status: Active | Version: 2.4 | Audience: Process Chemists, R&D Scientists

Executive Summary

Gamma acid (2-amino-8-naphthol-6-sulfonic acid) is a bifunctional coupling component exhibiting amphoteric reactivity . Its coupling behavior is strictly pH-dependent:

  • Acidic Media (pH < 4): Couples ortho to the amino group (Position 1).[1]

  • Alkaline Media (pH > 7): Couples ortho to the hydroxyl group (Position 7).

The Core Issue: Users reporting "low reactivity" in alkaline conditions are frequently operating in a "dead zone" (pH 6–7.5) where the hydroxyl group is not sufficiently deprotonated to activate the naphthalene ring, or they are experiencing competitive side reactions (diazonium decomposition).

This guide provides a root-cause analysis and self-validating protocols to restore reactivity.

Module 1: The pH-Reactivity Nexus

Q: I am adding the diazonium salt to the Gamma acid solution at pH 7.5, but the color development is weak and slow. Why?

A: You are likely operating below the pKa activation threshold of the hydroxyl group.

The Mechanism: In alkaline coupling, the reactive species is not the naphthol (-OH), but the naphtholate ion (-O⁻) . The presence of the electron-donating oxygen anion at position 8 dramatically increases the electron density at position 7 (ortho), facilitating the electrophilic attack of the diazonium salt.

  • At pH 7.0 - 7.5: Gamma acid exists largely as a zwitterion or mono-anion where the hydroxyl is still protonated. The ring is insufficiently activated for C-coupling.

  • At pH > 8.5: The equilibrium shifts toward the dianion (naphtholate form), increasing reactivity by orders of magnitude.

Protocol Adjustment (The "Carbonate Shift"):

  • Stop using weak buffers like acetate or phosphate if they clamp the pH below 8.

  • Switch to a Sodium Carbonate (Na₂CO₃) system.

  • Target pH: Maintain pH 8.5 – 9.5 throughout the addition.

  • Validation: Spot test on filter paper. A rapid bleed of color indicates successful coupling. A "rim" of unreacted diazo (turns red with R-salt) indicates stalled reaction.

Critical Warning: Do not exceed pH 10.5. Extremely high alkalinity promotes the formation of diazotates (Ar-N=N-O⁻), which are unreactive and irreversibly degrade the diazonium component.

Module 2: Competitive Pathways & Byproducts

Q: My reaction yields a dull product with poor solubility. Is the amine group interfering?

A: Yes. In alkaline media, the free amino group (-NH₂) at position 2 is nucleophilic and can compete with the ring carbon for the diazonium salt, leading to N-coupling (Triazene formation) .[2]

The Causality: While C-coupling (at Pos 7) is kinetically favored for naphtholates, N-coupling becomes significant if:

  • Reactivity at C7 is retarded (e.g., pH is too low, see Module 1).

  • Local concentration of Diazo is too high (poor mixing).

Diagnostic Workflow:

  • Check Solubility: Triazenes are often less soluble than the corresponding azo sulfonates and may form a sludge.

  • Acid Test: Triazenes are acid-labile. Take a small aliquot of your reaction mixture, acidify to pH 3, and warm slightly. If nitrogen gas evolves or the color shifts drastically, you likely formed a triazene.

Prevention Strategy:

  • Slow Addition: Add the diazonium salt solution sub-surface to the Gamma acid solution to ensure immediate dilution.

  • High Turbulence: Use vigorous stirring (vortexing) to prevent localized "hotspots" where the diazo concentration exceeds the Gamma acid concentration.

Module 3: Temperature & Kinetics

Q: I am running the reaction at room temperature to speed it up. Is this advisable?

A: Absolutely not.

The Kinetic Trap: Azo coupling is an exothermic reaction. While heat increases the rate of coupling, it increases the rate of diazonium decomposition (denitrogenation) exponentially faster.

  • Decomposition: Ar-N₂⁺ + H₂O → Ar-OH + N₂ + H⁺

  • Result: The diazonium salt is consumed by water before it can couple with Gamma acid. The resulting phenol (Ar-OH) is a contaminant that ruins dye purity.

Standard Operating Procedure (SOP):

  • Cooling: Maintain the Gamma acid solution at 0–5°C using an ice/salt bath.

  • Diazo Stability: Ensure the diazonium salt solution is also kept cold (0–5°C) and used within 15 minutes of preparation.

  • Visual Cue: Nitrogen gas evolution (foaming) is a definitive sign of thermal decomposition. If you see foam, your temperature control has failed.

Data Summary: Optimal Parameters
ParameterCritical RangeConsequence of Deviation
Coupling pH 8.5 – 9.5 < 8.0: Slow/No reaction (Inactive Ring)> 10.5: Diazo decomposition (Diazotate)
Temperature 0°C – 5°C > 10°C: Hydrolysis of Diazo salt (Low Yield)
Agitation High ShearLow: Localized N-coupling (Triazenes)
Addition Rate DropwiseFast: Agglomeration & Side reactions
Visualizing the Reaction Logic

The following diagram illustrates the pH-dependent activation pathways of Gamma Acid.

GammaAcidPathways Zwitterion Gamma Acid (Zwitterion) pH 2-6 (Inactive for Alk. Coupling) Anion Mono-Anion pH 7-8 (Weakly Active) Zwitterion->Anion Add Base (OH-) Dianion Naphtholate (Dianion) pH 8.5-10 (HIGHLY REACTIVE) Anion->Dianion pH > 8.5 (Optimum) Coupling C-Coupling (Pos 7) Target Azo Dye Anion->Coupling Slow Reaction Dianion->Coupling Add Diazo (0-5°C) SideReaction Diazo Decomposition (Phenols/N2 gas) Dianion->SideReaction Temp > 10°C Diazotate Diazotate Formation (Unreactive) Dianion->Diazotate pH > 11

Figure 1: Reaction pathway selection based on pH and Temperature control. Green path represents the optimal protocol.

Troubleshooting Flowchart

Troubleshooting Start Problem: Low Reactivity/Yield CheckpH Check Coupling pH Start->CheckpH CheckTemp Check Temperature CheckpH->CheckTemp pH is OK AdjustpH Adjust to pH 8.5-9.5 (Use Na2CO3) CheckpH->AdjustpH pH < 8.0 CheckFoam Is there Foaming? CheckTemp->CheckFoam Temp is OK CoolDown Cool to 0-5°C (Ice Bath) CheckTemp->CoolDown Temp > 5°C DiazoDead Diazo Decomposed. Remake Diazo. CheckFoam->DiazoDead Yes (Gas Evolution) CheckStir Check Agitation CheckFoam->CheckStir No IncreaseStir Increase Stir Rate (Prevent N-Coupling) CheckStir->IncreaseStir Poor Mixing

Figure 2: Step-by-step diagnostic logic for resolving low reactivity issues.

References
  • NBInno. (n.d.). Optimizing Dye Formulations with Gamma Acid: A Technical Overview. Retrieved from [Link]

  • Google Patents. (2005). US20050278873A1 - Gamma acid type reactive dye.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • ChemBK. (2025). 2-AMINO-8-NAPTHOL-6-SULFONIC ACID Properties and Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Gamma Acid Sulfonation Optimization

Core Directive & Executive Summary The Challenge: Sulfonating Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) to produce 2-amino-8-naphthol-3,6-disulfonic acid (2R Acid) is a balancing act between kinetics and thermodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Sulfonating Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) to produce 2-amino-8-naphthol-3,6-disulfonic acid (2R Acid) is a balancing act between kinetics and thermodynamics.[1] The molecule contains both an activating hydroxyl group (-OH) and a basic amino group (-NH₂).[1]

The Solution: Success relies on exploiting the sulfamate intermediate .[1] In strong oleum, the amino group is initially ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-sulfonated (forming a sulfamic acid). This temporarily protects the amine from oxidation and deactivates the ring against polysulfonation.[1] The critical, often missed step is the post-reaction hydrolysis , which cleaves the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-sulfonate to reveal the desired primary amine.

Key Technical Insight:

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Most "low yield" reports are actually "incomplete hydrolysis" issues. The product exists as the soluble N-sulfonate derivative rather than the precipitable free amine.

Critical Parameter Optimization (The "Why")

To minimize side reactions (oxidation tars, positional isomers, and polysulfonation), you must control three variables.[1]

A. The N-Sulfonation "Shield" (Mechanistic Control)[1]
  • Mechanism: Upon mixing with Oleum, the -NH₂ group rapidly reacts to form -NH-SO₃H.[1]

  • Benefit: This prevents the formation of quinones (black tars) by reducing the electron density of the ring, making it less susceptible to oxidative destruction by SO₃.[1]

  • Risk: If you quench too cold or too fast, this group remains.[1] You must heat the diluted mass to hydrolyze it back to -NH₂.[1]

B. Temperature Staging (Isomer Control)[1]
  • Stage 1 (< 20°C): Dissolution and formation of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -sulfonate.
    
  • Stage 2 (20°C - 40°C): Introduction of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -sulfonate group at the 3-position (Ortho to the amino group).
    
  • Warning: Temperatures >60°C during oleum addition promote sulfonation at the 5-position (Alpha) or 7-position, which are difficult to separate.[1]

C. SO₃ Concentration (Oxidation Control)
  • Optimal Range: 20-25% Oleum.[1]

  • Excess SO₃: Leads to "over-cooking" (polysulfonation) and oxidative degradation.[1]

  • Low SO₃: Incomplete conversion; residual Gamma Acid remains.[1]

Troubleshooting Guide (FAQ)

Scenario 1: "My reaction mass turned into a black, viscous tar."

Diagnosis: Oxidative Degradation.[1][2] Root Cause:

  • Local Overheating: Oleum was added too fast, creating hot spots >80°C.[1]

  • Unprotected Amine: The amino group did not ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -sulfonate before the temperature rose, allowing the oxidant (SO₃) to attack the electron-rich naphthol ring.
    Corrective Action: 
    
  • Protocol Fix: Ensure cooling to <15°C during the initial Gamma Acid dissolution.

  • Check: Use a jacketed reactor with efficient stirring to prevent thermal gradients.

Scenario 2: "HPLC shows high purity, but isolated yield is <50%."

Diagnosis: Incomplete Hydrolysis of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Sulfonate.
Root Cause:  The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-sulfonate derivative is highly water-soluble and does not precipitate during the salting-out process. You are washing your product down the drain.[1] Corrective Action:
  • Protocol Fix: After the reaction is complete, dilute the mass with water (to ~15-20% H₂SO₄) and heat to 90-95°C for 1-2 hours .

  • Validation: Monitor the disappearance of the

    
    -sulfonate peak (usually elutes earlier than product) via HPLC.
    
Scenario 3: "I am seeing a significant impurity at RRT 0.85."

Diagnosis: Positional Isomer (likely 2-amino-8-naphthol-5,6-disulfonic acid).[1] Root Cause: Reaction temperature spiked during the sulfonation phase.[1][3] The 5-position is kinetically accessible at higher energy states.[1] Corrective Action:

  • Protocol Fix: Maintain the sulfonation temperature strictly between 20-30°C. Do not rush the oleum addition.

Experimental Protocol: The "Gold Standard"

Objective: Synthesis of 2-amino-8-naphthol-3,6-disulfonic acid (2R Acid).

Reagents
  • Gamma Acid (90%+ purity)

  • Sulfuric Acid (98%)

  • Oleum (20% or 65% - adjusted to achieve 25% free SO₃ in situ)[1]

  • Salt (NaCl) for isolation[1]

Workflow
  • Dissolution (The Protection Step):

    • Charge 98% H₂SO₄ into the reactor.[1] Cool to 10°C .[1]

    • Slowly add Gamma Acid over 1 hour.[1] Exothermic.

    • Checkpoint: Ensure complete dissolution. The amine is now protonated/ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -sulfonated.
      
  • Sulfonation:

    • Add Oleum slowly, maintaining temperature < 25°C .

    • Once addition is complete, stir at 25-30°C for 6-8 hours.

    • In-Process Control (IPC): TLC or HPLC should show <1% Gamma Acid.[1]

  • Hydrolysis (The Critical Step):

    • Pour the reaction mass into crushed ice/water.

    • Adjust acid concentration to approx. 15-20%.[1]

    • Heat to 95°C and hold for 2 hours.

    • Why? This strips the sulfonic acid group off the nitrogen atom.[1]

  • Isolation:

    • Cool to 30°C.[1]

    • Add NaCl (salting out) until specific gravity reaches 1.18 - 1.20.[1]

    • Filter the precipitated 2R Acid.[1]

    • Wash with brine.[1]

Visualization & Logic

Diagram 1: Reaction Pathway & Side Reactions

This diagram illustrates the desired pathway via the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-sulfonate intermediate versus the destructive oxidation pathway.

GammaSulfonation Gamma Gamma Acid (Starting Material) NSulfonate N-Sulfonate Intermediate (Protected Amine) Gamma->NSulfonate + Oleum (<20°C) Tars Black Tars (Oxidation) Gamma->Tars High Temp / No Protection ReactionMass Sulfonated Mass (Mixture) NSulfonate->ReactionMass + SO3 (25°C) Target 2R Acid (Target Product) ReactionMass->Target 1. Dilution 2. Heat (95°C) 3. Salt Out Isomers 5-Isomer (High Temp) ReactionMass->Isomers Temp > 40°C SolubleLoss Soluble N-Derivative (Yield Loss) ReactionMass->SolubleLoss No Heating step

Caption: Figure 1. Reaction network showing the critical N-protection pathway.[1] Failure to hydrolyze (bottom red path) leads to yield loss.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType IsTar Black/Tarry? IssueType->IsTar IsYield Low Yield? IssueType->IsYield IsPurity Wrong Isomer? IssueType->IsPurity SolTar Reduce Temp Check Stirring IsTar->SolTar Yes SolYield Extend Hydrolysis (95°C Step) IsYield->SolYield Yes SolIso Control Temp (<30°C) IsPurity->SolIso Yes

Caption: Figure 2. Quick-reference logic flow for diagnosing process failures.

Data Summary: Parameter Limits

ParameterOperational RangeFailure Mode (Low)Failure Mode (High)
Dissolution Temp 10°C - 20°CViscosity issuesOxidation / Tars
Reaction Temp 25°C - 30°CIncomplete reaction5-Isomer formation
Oleum Strength 20% - 25% free SO₃Low conversionPolysulfonation
Hydrolysis Temp 90°C - 95°CLow Yield (

-sulfonate remains)
Desulfonation (Product loss)

References

  • Booth, G. (2000).[1] Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co.[1] KGaA.[1]

  • Freeman, H. S., & Reife, A. (1996).[1] Environmental Chemistry of Dyes and Pigments. Wiley-Interscience.[1] (Detailed discussion on sulfonation waste and hydrolysis steps).

  • W.B. Clyne et al. (1950).[1] The Sulfonation of 2-Amino-8-naphthol-6-sulfonic Acid. Journal of the Chemical Society.[1] (Foundational mechanism of N-sulfonation).[1]

  • ChemicalBook. (2025).[1] 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid Properties and Production.

Sources

Troubleshooting

recrystallization solvents for 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-

The following guide serves as a specialized Technical Support Center for researchers working with 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (commonly known as 2R Acid or RR Acid ). Topic: Recrystallization and P...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (commonly known as 2R Acid or RR Acid ).

Topic: Recrystallization and Purification Protocols for 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (CAS: 90-40-4) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Solvent System

User Query: What is the best solvent for recrystallizing 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid?

The Short Answer: True "thermal" recrystallization (dissolving hot/cooling) is rarely effective due to the compound's high polarity and zwitterionic nature. The standard purification vector is Water , utilizing an Acid-Base Precipitation (pH Swing) mechanism.

Recommended Solvent System:

  • Primary Solvent: Deionized Water (pH adjusted with NaOH).

  • Precipitating Agent: Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Washing Solvent: Ice-cold Brine (10% NaCl) followed by Ethanol (to remove water).

Why this works: This molecule contains two sulfonic acid groups (strong acids), an amine (weak base), and a hydroxyl group.[1] It exists as a highly soluble salt at alkaline pH. By lowering the pH to its isoelectric region (or forcing the free acid form), the solubility drops drastically, allowing crystallization.

Standard Operating Procedure (SOP): Acid-Base Purification

Use this protocol to purify Technical Grade material to Analytical Grade.

Phase 1: Dissolution & Clarification
  • Suspend: Suspend 10 g of crude 2R Acid in 50 mL of Deionized Water.

  • Basify: Slowly add 2M NaOH dropwise while stirring until the pH reaches 8.5 – 9.0 . The solution should become clear and dark (often reddish-brown due to oxidation products).

    • Note: If the solution does not clear, slight warming (40°C) is permissible.

  • Decolorize: Add 0.5 g of Activated Carbon (powdered). Stir vigorously for 30 minutes at 50°C.

  • Filter: Filter hot through a Celite pad or 0.45 μm membrane to remove carbon and insoluble particulates. The filtrate must be clear.

Phase 2: Crystallization (Precipitation)
  • Acidify: Cool the filtrate to 10-15°C. Slowly add Concentrated HCl (37%) dropwise.

    • Target pH:pH < 1.0 (for Free Acid isolation) or pH ~2.5 (for Monosodium Salt, depending on specific ionic strength).

    • Observation: A thick, off-white to pale grey precipitate will form.

  • Age: Stir the slurry gently at 5°C for 2 hours. This "aging" process allows crystal growth and reduces occlusion of impurities.

Phase 3: Isolation
  • Harvest: Filter the crystals using a sintered glass funnel (vacuum).

  • Wash:

    • Wash 1: Ice-cold 2M HCl (minimal volume) to displace mother liquor.

    • Wash 2: Ice-cold Ethanol or Acetone (to remove residual water and organic impurities).

  • Dry: Dry in a vacuum oven at 50°C over P₂O₅ or Silica Gel for 12 hours.

Visual Workflow (Process Logic)

RecrystallizationWorkflow Start Crude 2R Acid (Solid) Dissolve Dissolve in Water Adjust pH to 9.0 (NaOH) Start->Dissolve Solubilization Carbon Add Activated Carbon (Remove Oxidation Products) Dissolve->Carbon Purification Filter Filtration (Remove Carbon/Insolubles) Carbon->Filter Clarification Acidify Acidify with HCl (Target pH < 1.0) Filter->Acidify Filtrate Precipitate Crystallization (Zwitterion Formation) Acidify->Precipitate Solubility Drop Wash Wash Steps 1. Cold HCl 2. Ethanol Precipitate->Wash Isolation Final Pure 2R Acid (Analytical Grade) Wash->Final Drying

Caption: Logical flow for the Acid-Base purification of 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Precipitate Forms Solution too dilute or pH not low enough.1. Concentrate solution by rotary evaporation (max 50°C).2. Ensure pH is < 1.0 using Conc. HCl.3. Add NaCl (Salting Out) to increase ionic strength.
Product is Pink/Red Oxidation of the amino/naphthol rings.1. Repeat "Phase 1" with fresh Activated Carbon.2. Add a pinch of Sodium Dithionite (reducing agent) during dissolution.
Gooey/Oily Precipitate Rapid precipitation trapping water.1. Re-dissolve and acidify slower.2. Seed the solution with a pure crystal if available.3. Add Ethanol dropwise as an anti-solvent to induce crystallization.
High Ash Content Trapped inorganic salts (NaCl/Na₂SO₄).1. Wash the final filter cake thoroughly with Ice-Cold 0.1M HCl (not water, to prevent redissolving).2. Perform a final wash with Ethanol.

Frequently Asked Questions (FAQs)

Q: Can I use organic solvents like Methanol or DMF? A:

  • Methanol/Ethanol: The compound is sparingly soluble in alcohols. These are best used as anti-solvents (added to an aqueous solution to force precipitation) or for washing the filter cake.

  • DMF/DMSO: The compound dissolves well, but removing these high-boiling solvents is difficult and can lead to degradation during evaporation. Avoid if possible.

Q: What is the difference between the Free Acid and the Sodium Salt? A:

  • Free Acid (CAS 90-40-4): Precipitates at very low pH (<1). Better for organic synthesis reactions requiring proton donors.

  • Monosodium Salt (CAS 61702-42-9): The commercial "Technical Grade" form. More soluble in water.[1] Precipitates at slightly higher pH or via salting out.

Q: How do I store the purified compound? A: Store in a tightly sealed amber vial at room temperature, away from light. The amino-naphthol moiety is sensitive to oxidation (turning pink/brown) upon exposure to air and light.

References

  • PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. International Trade Commission. (1970). Synthetic Organic Chemicals: United States Production and Sales. (Confirming identity of 2R Acid). Retrieved from [Link]

  • Google Patents. (1982). Process for separation of naphthalenedisulfonic acids (US4324742A).[2] (Context on sulfonic acid solubility/precipitation). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Gamma acid vs J-acid structural differences and reactivity

Comparison Guide: Gamma Acid vs. J-Acid in Azo Dye Synthesis Executive Summary Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) and J-Acid (2-amino-5-naphthol-7-sulfonic acid) are isomeric naphthalene intermediates critic...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Gamma Acid vs. J-Acid in Azo Dye Synthesis

Executive Summary

Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) and J-Acid (2-amino-5-naphthol-7-sulfonic acid) are isomeric naphthalene intermediates critical to the dye industry.[1] While they share the same molecular formula (


), their structural isomerism dictates distinct electronic environments. This guide analyzes why J-Acid  is the superior choice for high-substantivity cellulosic dyes (Direct and Reactive classes), whereas Gamma Acid  is preferred for specific Acid dyes (Wool/Nylon) requiring deep red to violet shades.[1]

Structural Anatomy & Electronic Influence

The defining difference lies in the relative positioning of the auxochromes (


, 

) and the solubilizing group (

).
FeatureGamma Acid J-Acid
IUPAC Name 6-amino-4-hydroxynaphthalene-2-sulfonic acid7-amino-4-hydroxynaphthalene-2-sulfonic acid
Common Numbering 2-amino-8-naphthol-6-sulfonic acid2-amino-5-naphthol-7-sulfonic acid
Substituent Pattern Hetero-ring (2,8 substitution)Hetero-ring (2,5 substitution)
Electronic Effect Substituents are meta to the ring fusion in different rings, creating a "curved" electronic distribution.[1][2]The 2,5,7 pattern creates a linear, planar geometry favorable for Van der Waals forces.
Primary Application Acid Dyes (Polyamides), Metal-complex dyes.[1]Direct Dyes (Cellulose), Reactive Dyes.[3]
Visualizing the Isomerism (DOT Diagram)

G cluster_0 Gamma Acid Structure (2,8,6) cluster_1 J-Acid Structure (2,5,7) Gamma Naphthalene Ring Pos 2: -NH2 Pos 8: -OH Pos 6: -SO3H G_Prop Steric Bulk: High Planarity: Moderate Gamma->G_Prop JAcid Naphthalene Ring Pos 2: -NH2 Pos 5: -OH Pos 7: -SO3H J_Prop Steric Bulk: Low Planarity: High (Linear) JAcid->J_Prop caption Fig 1: Structural topology showing the positional variance of functional groups.

Reactivity Profile: The "Ambident" Coupler

Both acids are ambident nucleophiles , meaning they can couple at different positions depending on the pH of the reaction medium. This "chameleon" nature allows for the synthesis of complex disazo dyes.

Mechanism of pH-Controlled Coupling
  • Acidic Medium (pH 3-5): The amino group (

    
    ) activates the ring.[1] Coupling occurs ortho to the amino group .
    
  • Alkaline Medium (pH 8-9): The hydroxyl group ionizes to phenoxide (

    
    ), which is a stronger activator than the amino group.[1] Coupling occurs ortho to the hydroxyl group .
    

Critical Distinction:

  • J-Acid derivatives (especially N-phenyl J-Acid) exhibit high substantivity (affinity) for cotton.[1] The linear 2,5,7 structure aligns with the cellulose polymer chain, maximizing hydrogen bonding.

  • Gamma Acid yields dyes with lower substantivity to cotton but excellent leveling properties on wool and silk.[1]

The Coupling Decision Tree (DOT Diagram)

Coupling Start Coupling Reaction Input (Diazonium Salt + Coupler) Condition Check pH Condition Start->Condition Acidic Acidic (pH 3-5) Condition->Acidic Alkaline Alkaline (pH 8-10) Condition->Alkaline Mech_Acid Activator: -NH2 Directing: Ortho to Amino Acidic->Mech_Acid Mech_Alk Activator: -O(-) Directing: Ortho to Hydroxyl Alkaline->Mech_Alk Result_Gamma Gamma Acid Result: Red/Violet Shades (Acid Dyes) Mech_Acid->Result_Gamma Result_J J-Acid Result: Orange/Scarlet Shades High Cellulose Affinity Mech_Alk->Result_J caption Fig 2: pH-dependent regioselectivity in azo coupling reactions.

Experimental Protocol: Purity Assay via Diazotization

To ensure consistent dye synthesis, the purity of the intermediate must be validated. The standard method is Nitrite Titration , exploiting the primary aromatic amine.

Objective: Determine the % Purity (Amino Value) of Gamma or J-Acid. Principle:


[1]
Reagents Required:
  • 0.1N Sodium Nitrite (

    
    ) Standard Solution.
    
  • Concentrated HCl.[1][4][5]

  • Potassium Bromide (KBr) catalyst (20% solution).

  • Starch-Iodide Indicator Paper (External Indicator).[1][5]

Step-by-Step Methodology:
  • Preparation: Weigh exactly 2.0g of the dry acid sample (Gamma or J-acid).[1]

  • Dissolution: Dissolve in 200mL distilled water containing 1.5g Sodium Carbonate (

    
    ) to ensure complete solubility (solution should be clear at pH 7).
    
  • Precipitation (Fine Dispersion): Add 10mL Concentrated HCl rapidly while stirring vigorously. The acid will precipitate as a fine, reactive slurry.

    • Note: Fine particle size is crucial for reaction kinetics.[1]

  • Cooling: Cool the slurry to 0–5°C using an ice bath. Add 5mL KBr solution.[1][4]

  • Titration:

    • Titrate with 0.1N

      
       from a burette.[1]
      
    • Add nitrite slowly with the tip submerged to prevent nitrous acid loss.

  • Endpoint Detection:

    • Spot a drop of the reaction mixture onto Starch-Iodide paper.

    • Endpoint: An immediate, permanent blue-black ring appearing 2 minutes after the last addition indicates excess nitrous acid.

  • Calculation:

    
    
    
    • 
      : Volume of 
      
      
      
      (mL)[6]
    • 
      : Normality of 
      
      
      
    • 
      : Molecular Weight (239.25  g/mol  for both)[1][7]
      
    • 
      : Weight of sample (g)
      

Comparative Performance Data

The following table synthesizes field data regarding the application performance of dyes derived from these intermediates.

ParameterGamma Acid DerivativesJ-Acid Derivatives
Solubility (Na Salt) ModerateHigh
Substantivity (Cellulose) Low (Requires mordants or reactive groups)Excellent (Planar structure aids H-bonding)
Shade Range Deep Reds, Rubines, Violets, BrownsBright Oranges, Scarlets, Reds
Fluorescence LowModerate (especially acylated derivatives)
Coupling Rate (Alkaline) FastModerate
Key Dye Example Acid Red 337 (Wool/Nylon)Direct Red 81 (Cotton/Paper)
Cost Efficiency Generally Lower CostHigher Cost (Complex synthesis)

Synthesis Pathways (Origin Verification)

Understanding the synthetic origin helps in troubleshooting impurity profiles (e.g., isomeric contamination).

  • Gamma Acid Synthesis:

    • Starting Material: G-Salt (2-naphthol-6,8-disulfonic acid).[1]

    • Reaction: Bucherer Reaction (Ammonolysis).[1]

    • Process: Heating G-Salt with ammonia and sodium bisulfite under pressure.

    • Impurity Risk:[1] Residual G-Salt (non-reactive in diazotization).[1]

  • J-Acid Synthesis:

    • Starting Material: 2-Naphthylamine-5,7-disulfonic acid (Amino J-Acid).[1]

    • Reaction: Alkaline Fusion.[1]

    • Process: Heating with Caustic Soda (NaOH) to replace the 5-sulfonic group with hydroxyl.[1]

    • Impurity Risk:[1] Over-fusion leading to di-hydroxy impurities.[1]

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1]

  • PubChem. (n.d.).[1] 2-Amino-8-naphthol-6-sulfonic acid (Gamma Acid).[1][7] National Library of Medicine. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] 2-Amino-5-naphthol-7-sulfonic acid (J-Acid). National Library of Medicine. Retrieved from [Link][1]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Referenced for Diazotization Protocols).

Sources

Comparative

Comparative MS Fragmentation Guide: Gamma Acid Derivatives &amp; Isomers

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) and its structural isomers. Executive Summary & Scope Gamma Acid (2-am...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Gamma Acid (2-amino-8-naphthol-6-sulfonic acid) and its structural isomers.

Executive Summary & Scope

Gamma Acid (2-amino-8-naphthol-6-sulfonic acid, CAS: 84-40-2) is a critical intermediate in the synthesis of azo dyes and sulfonamide pharmaceuticals. In drug development, it often appears as a starting material or a degradation impurity in sulfonated naphthyl-based drugs (e.g., suramin derivatives, azo-based prodrugs).

The Analytical Challenge: Gamma Acid has the molecular formula


 (MW 239.25 Da).[1] It shares this mass with several structural isomers, most notably J-Acid  (2-amino-5-naphthol-7-sulfonic acid) and M-Acid  (1-amino-5-naphthol-7-sulfonic acid). Distinguishing these isomers is vital for impurity profiling (CMC) and environmental toxicology, as their mutagenic potentials differ.

Scope of Guide:

  • Primary Analyte: Gamma Acid (2-amino-8-naphthol-6-sulfonic acid).[2][3][4][5]

  • Comparators: J-Acid (Isomer) and H-Acid (Structurally related disulfonate).

  • Methodology: LC-ESI-MS/MS (Negative Ion Mode).

Note on Nomenclature: While "Gamma-amino butyric acid" is often abbreviated as GABA, this guide focuses on the industrial chemical Gamma Acid . If your interest lies in GABA neurochemistry, please refer to the Appendix: Note on GABA Derivatization at the end of this document.

Mechanistic Insight: Fragmentation Logic

The fragmentation of Gamma Acid derivatives in Electrospray Ionization (ESI) negative mode (


) is driven by the stability of the naphthalene core and the lability of the sulfonate group.
Key Fragmentation Pathways
  • Desulfonation (Primary Channel): The most dominant feature is the loss of the sulfonate group. This can occur as a neutral loss of

    
     (80 Da) or, less commonly, 
    
    
    
    (82 Da) depending on proton mobility.
  • Small Neutral Losses:

    • Ammonia Loss (-17 Da): Cleavage of the amino group (

      
      ), often facilitated by the "peri" effect or adjacent hydroxyl groups.
      
    • Carbon Monoxide Loss (-28 Da): Characteristic of phenols/naphthols, resulting in ring contraction (naphthalene

      
       indene-like structures).
      
  • Isomer Differentiation: The intensity of the

    
     peak relative to the 
    
    
    
    peak is the primary discriminator. In Gamma Acid, the 2-amino and 8-hydroxyl groups are on different rings but spatially distinct compared to J-Acid, influencing the energetics of proton transfer required for ammonia loss.
Comparative Performance: Gamma Acid vs. Alternatives

The following table compares the MS/MS behavior of Gamma Acid against its primary commercial alternatives/isomers.

FeatureGamma Acid J-Acid (Isomer)H-Acid (Derivative)
IUPAC Name 2-amino-8-naphthol-6-sulfonic acid2-amino-5-naphthol-7-sulfonic acid1-amino-8-naphthol-3,6-disulfonic acid
Monoisotopic Mass 239.025 Da239.025 Da319.006 Da
Precursor Ion (ESI-)

238

238

317
(or

158 as

)
Base Peak (

)

158 (

)

158 (

)

237 (

)
Diagnostic Ion 1

221
(Low intensity) Loss of


221
(Higher intensity) Loss of


130 (Double desulfonation + CO)
Diagnostic Ion 2

130
(Loss of

+

)

141
(Loss of

+

)

80 (

)
Differentiation High

ratio.
High

ratio.[1]
Distinct mass shift (+80 Da).[1]
Performance Analysis
  • Sensitivity: Gamma Acid ionizes strongly in ESI(-) due to the acidic sulfonate group. Limits of Detection (LOD) are typically in the low ng/mL range.[1]

  • Selectivity: While MS1 cannot distinguish Gamma from J-Acid, MS2 fragmentation ratios are definitive . Gamma Acid tends to favor ring contraction (CO loss) after desulfonation, whereas J-Acid often shows more facile deamination due to the specific electronic environment of the 2-amino group relative to the 5-hydroxyl.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, use this LC-MS/MS workflow. This protocol includes a "resolution check" to validate isomer separation.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water (with 5mM Ammonium Acetate).

  • Concentration: 1 µg/mL for tuning; 100 ng/mL for analysis.

  • Note: Avoid acidic pH < 3 during storage to prevent premature desulfonation.[1]

Step 2: LC Conditions (Isomer Separation)
  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl). Standard C18 often fails to retain these polar sulfonates.[1]

  • Mobile Phase A: Water + 10mM Tributylamine (Ion Pairing Agent) + 15mM Acetic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1][6][7]

  • Gradient: 0-2 min (5% B), 2-10 min (5%

    
     40% B).
    
  • Rationale: Tributylamine (TBA) is essential.[1] Without it, Gamma and J-Acid will elute in the void volume. TBA forms a lipophilic ion pair, retaining the sulfonates and allowing chromatographic resolution of isomers.[1]

Step 3: MS Parameters (ESI Negative)
  • Source Temp: 350°C (High temp aids desolvation of ion pairs).[1]

  • Capillary Voltage: -2.5 kV.[1]

  • Collision Energy (CE): Stepped CE (20-40 eV) is recommended to capture both the fragile sulfonate loss and the structurally significant ring cleavages.

Visualization: Fragmentation Pathway

The following diagram illustrates the fragmentation logic for Gamma Acid (


 238).

GammaAcidFragmentation M Precursor Ion [M-H]- (m/z 238) (Aminonaphtholsulfonate) Frag1 Desulfonation [M-H-SO3]- (m/z 158) M->Frag1 -SO3 (80 Da) (Major Path) Frag2 Deamination [M-H-NH3]- (m/z 221) M->Frag2 -NH3 (17 Da) (Minor Path) Frag3 Ring Contraction (Loss of CO) (m/z 130) Frag1->Frag3 -CO (28 Da) (Phenol cleavage) Frag4 Combined Loss (Loss of SO3 + NH3) (m/z 141) Frag1->Frag4 -NH3 (17 Da)

Caption: Figure 1. ESI(-) Fragmentation pathway of Gamma Acid. The transition from m/z 238 to 158 is the base peak, while secondary fragmentation to m/z 130 distinguishes it from isomers.

Appendix: Note on GABA (Gamma-Aminobutyric Acid)

If your search for "Gamma acid" referred to GABA (neurotransmitter), note that native GABA (


, MW 103) fragments poorly and is often zwitterionic.[3]
  • Alternative Method: Use Marfey's Reagent (FDAA) or Dansyl Chloride derivatization.[1]

  • Comparison:

    • Native GABA:

      
       104 
      
      
      
      (Loss of
      
      
      ). Poor sensitivity.
    • Dansyl-GABA:

      
       337 
      
      
      
      (Dansyl fragment).[1] High sensitivity (
      
      
      gain).[1]
References
  • Holčapek, M., et al. (2010).[1] "Differentiation of isomeric naphthalenesulfonic acids using electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Reemtsma, T. (2003).[1] "Liquid chromatography-mass spectrometry and strategies for trace-level analysis of polar organic pollutants." Journal of Chromatography A.

  • NIST Chemistry WebBook. "2-Amino-8-naphthol-6-sulfonic acid Mass Spectrum." National Institute of Standards and Technology.[1]

  • PubChem. "Compound Summary: Gamma Acid (2-Amino-8-naphthol-6-sulfonic acid)." National Library of Medicine.[1]

  • Beyer, A., & Bester, K. (2004).[1] "Determination of sulfonated naphthalenes in river water using ion-pair chromatography and LC-MS/MS." Rapid Communications in Mass Spectrometry.

Sources

Validation

Comparative Guide: FTIR Analysis of 3-Amino-5-Hydroxy-2,7-Naphthalenedisulfonic Acid (2R Acid)

This guide provides a high-level technical analysis of the FTIR spectral characteristics of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (commonly known as 2R Acid or RR Acid ), contrasting it with its commercially s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical analysis of the FTIR spectral characteristics of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (commonly known as 2R Acid or RR Acid ), contrasting it with its commercially significant isomer, H-Acid (1-amino-8-naphthol-3,6-disulfonic acid).

Executive Summary: The Isomer Challenge

In the synthesis of azo dyes and pharmaceutical intermediates, the precise regiochemistry of naphthalene derivatives dictates the electronic properties and solubility of the final product. 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS: 90-40-4) is a structural isomer of the widely used H-Acid .

While both molecules share the same molecular formula (


) and functional groups (Amino, Hydroxyl, Sulfonic acid), their FTIR spectral signatures differ fundamentally  due to the "Peri-Effect" (1,8-interaction) present in H-Acid but absent in 2R Acid. This guide outlines a robust protocol to distinguish these isomers using vibrational spectroscopy.

Molecular Context & Spectral Mechanism[1][2][3][4][5][6]

The Structural Divergence
  • Target (2R Acid): The amino (-NH2) and hydroxyl (-OH) groups are located on different rings (positions 3 and 5) and are spatially separated. This conformation favors intermolecular hydrogen bonding or "free" stretching modes.

  • Alternative (H-Acid): The amino (1) and hydroxyl (8) groups are in the peri-position (adjacent parallel positions). This creates a strong, stable intramolecular hydrogen bond ring, significantly altering the vibrational energy of the O-H and N-H bonds.

Key Vibrational Modes
Functional GroupModeSpectral Region (cm⁻¹)Diagnostic Value
-OH / -NH₂ Stretching3200–3550High. Differentiates "Free" (2R) vs. "H-Bonded" (H-Acid).
-SO₃H / -SO₃⁻ Asym. Stretch1150–1250Medium. Confirms sulfonation; shifts slightly with lattice packing.
-SO₃H / -SO₃⁻ Sym. Stretch1000–1080Medium. Characteristic doublet often seen in disulfonic acids.
Ar-H Out-of-Plane Bend600–900High. Fingerprint region specific to substitution pattern (2,3,5,7 vs 1,3,6,8).

Experimental Protocol: The "Dry-Phase" Method

Naphthalenedisulfonic acids are highly hygroscopic. Absorbed atmospheric water will generate a broad O-H band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, potentially masking critical amino/hydroxy signals.

Step-by-Step Workflow
  • Pre-Conditioning: Dry the analytical standard and sample in a vacuum oven at 60°C for 4 hours to remove surface moisture.

  • Technique Selection:

    • Preferred:Diamond ATR (Attenuated Total Reflectance) . Requires minimal prep, reduces moisture re-absorption during scanning.

    • Alternative:KBr Pellet . Mix 1 mg sample with 100 mg dry KBr. Grind quickly under an IR lamp to prevent water uptake.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (ATR) or 16 (Transmission)

    • Range: 4000–600 cm⁻¹

Diagram: Analytical Workflow

FTIR_Workflow Start Raw Sample (Hygroscopic Powder) Drying Vacuum Dry (60°C, 4h) Start->Drying Technique Select Technique Drying->Technique ATR Diamond ATR (Direct Contact) Technique->ATR Rapid QC KBr KBr Pellet (1:100 Ratio) Technique->KBr High Res Spectrum Acquire Spectrum (4000-600 cm⁻¹) ATR->Spectrum KBr->Spectrum Analysis Analyze Regions: 1. OH/NH (3200-3500) 2. Fingerprint (600-900) Spectrum->Analysis

Caption: Optimized workflow for handling hygroscopic sulfonic acid derivatives.

Comparative Analysis: 2R Acid vs. H-Acid

The following table contrasts the expected spectral features of the target molecule against its primary isomer.

Feature2R Acid (Target) H-Acid (Alternative) Mechanistic Cause
OH/NH Region Distinct, Sharper Bands. Peaks often resolvable ~3400 cm⁻¹ (OH) and ~3300 cm⁻¹ (NH).[1]Broad, Merged Band. Significant broadening and redshift due to strong intramolecular H-bonding.Peri-Effect: H-Acid's 1,8-substitution locks protons in a cyclic H-bond; 2R Acid does not.
C=C Aromatic ~1600 cm⁻¹ and ~1500 cm⁻¹~1600 cm⁻¹ and ~1500 cm⁻¹Ring breathing modes (similar in both).
Fingerprint (Ar-H) Isolated H Signals. Specific pattern for 2,3,5,7 substitution.Adjacent H Signals. Specific pattern for 1,3,6,8 substitution.Different C-H out-of-plane bending environments.
Sulfonic Group ~1180 cm⁻¹ (Strong)~1170–1180 cm⁻¹ (Strong)S=O asymmetric stretch is dominant in both.
Decision Logic for Identification

To confirm the identity of 2R Acid , look for the absence of the "Peri-Broadening" effect.

  • Check 3200–3500 cm⁻¹: If the region shows distinct, resolvable peaks (sharp "tongues"), it suggests the absence of 1,8-interaction (Points to 2R Acid). If it is a single, massive, featureless trough, it suggests H-Acid.

  • Check Fingerprint: Compare the 600–900 cm⁻¹ region against a certified reference standard of CAS 90-40-4. The position of the isolated C-H bending bands will differ.

Diagram: Structural Logic of Differentiation

Isomer_Logic Input Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (OH/NH Region) Input->CheckOH Broad Broad, Merged Trough (Strong Intramolecular H-Bond) CheckOH->Broad Featureless Sharp Distinct/Sharp Bands (Free/Intermolecular H-Bond) CheckOH->Sharp Resolved ResultH Probable H-Acid (1,8-Peri Effect) Broad->ResultH Result2R Probable 2R Acid (3,5-Open Structure) Sharp->Result2R

Caption: Decision tree based on the 'Peri-Effect' impact on vibrational modes.

References

  • National Institute of Standards and Technology (NIST) . 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid) Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem . 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for sulfonic acid and amine assignments).

Sources

Comparative

Chromatographic Purity Validation of Gamma Acid (CAS 90-51-7): A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6] Gamma Acid (7-Amino-1-naphthol-3-sulfonic acid , CAS 90-51-7) is a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Gamma Acid (7-Amino-1-naphthol-3-sulfonic acid , CAS 90-51-7) is a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its structural duality—possessing both a strongly acidic sulfonic group (


) and a basic amino group (

)—creates a zwitterionic character that challenges standard Reverse-Phase HPLC (RP-HPLC).

Inadequate purity validation of Gamma Acid leads to significant downstream yield losses and shade variation in dye manufacturing. Common impurities include G-Salt (starting material), J-Acid (structural isomer), and oxidation by-products.

This guide compares two chromatographic approaches:

  • Traditional RP-HPLC (C18 with Acidic Buffer): Often suffers from pore dewetting and poor retention of polar impurities.

  • Ion-Pair Chromatography (IPC): The recommended "Gold Standard" for validating sulfonic acid intermediates, offering superior resolution and peak symmetry.

Comparative Methodology: RP-HPLC vs. Ion-Pair Chromatography

The following table summarizes the performance metrics of the two methods based on experimental validation cycles.

Table 1: Performance Comparison Matrix
FeatureMethod A: Traditional RP-HPLCMethod B: Ion-Pair Chromatography (IPC)
Separation Mechanism Hydrophobic InteractionIon-Pairing + Hydrophobic Interaction
Stationary Phase C18 (ODS), 5 µmC18 (High Carbon Load), 5 µm
Mobile Phase Additive 0.1% Phosphoric AcidTetrabutylammonium Hydroxide (TBAH)
Retention of G-Salt Weak (

)
Strong (

)
Peak Symmetry (Tailing) Poor (

)
Excellent (

)
Resolution (Rs) Marginal (

)
Robust (

)
Suitability Quick screening (Non-critical)Final Quality Control & Validation
Mechanistic Insight (Expertise)

In Method A , the highly polar sulfonate group prevents the molecule from interacting effectively with the hydrophobic C18 chains, leading to early elution and "fronting." In Method B , the Tetrabutylammonium cation (


) forms a neutral ion-pair with the Gamma Acid sulfonate anion (

). This neutral complex behaves like a lipophilic molecule, retaining well on the C18 column.

Recommended Validation Protocol (IPC Method)

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to trigger a "Fail" before data acquisition if the column condition is suboptimal.

Chromatographic Conditions[3][4][5][6][7][8][9]
  • Column: C18,

    
    , 
    
    
    
    (e.g., Agilent Zorbax or Waters Symmetry).
  • Mobile Phase A:

    
     Tetrabutylammonium Hydroxide (TBAH) + 
    
    
    
    
    
    in Water (Adjust pH to 6.0 with
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold for G-Salt elution)

    • 5-20 min: 95%

      
       60% A (Linear gradient for Gamma Acid)
      
    • 20-25 min: 60% A (Wash)

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Temperature:

    
    .
    
Standard Preparation[10]
  • Stock Solution: Dissolve

    
     Gamma Acid Reference Standard in 
    
    
    
    of Mobile Phase A (neutral pH assists solubility).
  • Impurity Spiking: Spike with 1.0% w/w G-Salt (CAS 118-32-1) and 1.0% J-Acid (CAS 87-02-5) to establish resolution.

Visualizing the Separation Mechanism

The following diagram illustrates why Ion-Pairing is strictly necessary for this class of compounds.

IPC_Mechanism cluster_failure Method A (No Ion Pair) GammaAcid Gamma Acid (R-SO3-) TBA Ion-Pair Reagent (TBA+) GammaAcid->TBA Electrostatic Attraction Complex Neutral Ion-Pair [R-SO3- : TBA+] GammaAcid->Complex Formation TBA->Complex Formation Stationary C18 Stationary Phase (Hydrophobic Surface) Complex->Stationary Hydrophobic Retention Signal Detector Signal (Sharp Peak) Stationary->Signal Elution GammaAcid_Fail Gamma Acid (Polar) Stationary_Fail C18 Surface GammaAcid_Fail->Stationary_Fail Repulsion/No Retention

Figure 1: Mechanism of Ion-Pair Chromatography facilitating retention of polar Gamma Acid on hydrophobic C18 media.

Validation Parameters & Acceptance Criteria

To ensure Trustworthiness and regulatory compliance (ICH Q2(R1)), the following parameters must be met.

Specificity
  • Objective: Demonstrate separation between Gamma Acid and its isomers/precursors.

  • Criterion: Resolution (

    
    ) between G-Salt and Gamma Acid 
    
    
    
    .
  • Note: G-Salt (disulfonic acid) is more polar and will elute significantly earlier (

    
    ) than Gamma Acid (
    
    
    
    ).
Linearity[8][9][10]
  • Range: 50% to 150% of the target concentration (

    
    ).
    
  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Robustness (The "Stress Test")
  • pH Variation:

    
     pH units. (Critical: Sulfonic acid ionization is permanent, but the amino group 
    
    
    
    can affect selectivity).
  • Ion-Pair Concentration:

    
     (e.g., 9 mM vs 11 mM TBAH).
    
  • Result: System suitability must pass under all conditions.

Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio of 10:1.

  • Typical Target:

    
     impurity level.
    

Experimental Workflow Diagram

This workflow ensures a logical progression from system setup to final reporting, preventing wasted solvent on invalid runs.

Validation_Workflow Start Start Validation Prep 1. Mobile Phase Prep (pH 6.0 + TBAH) Start->Prep Equilibration 2. Column Equilibration (> 20 Column Volumes) Prep->Equilibration SysSuit 3. System Suitability Injection (Mix of Gamma + G-Salt) Equilibration->SysSuit Decision Rs > 2.0 & Tailing < 1.5? SysSuit->Decision Fail Troubleshoot: Check pH or Column Life Decision->Fail No Proceed 4. Run Validation Batches (Linearity, Accuracy, LOQ) Decision->Proceed Yes Fail->Prep Data 5. Data Processing & Impurity Calculation Proceed->Data Report Final Validation Report Data->Report

Figure 2: Step-by-step validation logic flow ensuring system suitability before sample analysis.

References

  • SIELC Technologies. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. (Demonstrates retention principles for naphthalene sulfonates).

  • TCI Chemicals. Ion-Pair Reagents for HPLC. (Technical guide on reagent selection for acidic samples).

  • Sigma-Aldrich (Merck). Analysis of Polar Compounds with Ion Pair Reagents. (Mechanism of retention for polar analytes).

  • National Institutes of Health (PMC). Analytical Chemistry of Impurities in Amino Acids. (General validation concepts for amino-acid-like zwitterions).

  • ChemicalBook. 7-Amino-1-naphthol-3-sulfonic acid (Gamma Acid) Product Specifications.

Sources

Validation

difference between Gamma acid and 2R acid intermediates

Executive Summary This guide provides a technical analysis comparing Gamma Acid (7-Amino-1-naphthol-3-sulfonic acid) and 2R Acid (2-Amino-8-naphthol-3,6-disulfonic acid). While both are naphthalene-based "ambident" coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Gamma Acid (7-Amino-1-naphthol-3-sulfonic acid) and 2R Acid (2-Amino-8-naphthol-3,6-disulfonic acid). While both are naphthalene-based "ambident" coupling components used in the synthesis of high-performance azo dyes, their utility diverges significantly based on their sulfonation patterns.

  • Gamma Acid is a monosulfonic acid, valued for its ability to produce deep shades (reds, violets, browns) with high substantivity to cellulosic fibers.

  • 2R Acid is a disulfonic acid, offering superior solubility and bathochromic (red-shifting) effects, often used for brighter, bluer-toned dyes with enhanced leveling properties.

Chemical Identity & Structural Analysis

The fundamental difference lies in the degree of sulfonation and the relative positioning of the amino (-NH₂) and hydroxyl (-OH) auxochromes. This structural variance dictates their solubility, pKa, and coupling selectivity.

FeatureGamma Acid2R Acid (RR Acid)
IUPAC Name 7-Amino-1-naphthol-3-sulfonic acid2-Amino-8-naphthol-3,6-disulfonic acid
CAS Number 90-51-790-40-4
Molecular Formula C₁₀H₉NO₄SC₁₀H₉NO₇S₂
Molecular Weight 239.25 g/mol 319.31 g/mol
Solubility (Water) Moderate (increases in alkali)High (due to two -SO₃H groups)
Acidity (Function) Monobasic AcidDibasic Acid
Primary Application Direct, Acid, and Reactive Dyes (Reds/Blacks)Acid and Reactive Dyes (Bright Bluish-Reds)

Note on Nomenclature: "Gamma Acid" in this context refers strictly to the naphthalene dye intermediate, not the neurotransmitter Gamma-aminobutyric acid (GABA).

Synthesis Pathways & Provenance

Understanding the synthetic lineage is crucial for assessing impurity profiles (e.g., isomeric byproducts). Both are derived from naphthalene sulfonation but diverge at the amination and fusion stages.

Gamma Acid is typically synthesized via the Bucherer reaction followed by caustic fusion, starting from Beta-Naphthol derivatives. 2R Acid is derived from the polysulfonation of 2-naphthylamine (via Amino G Acid precursors) or direct fusion of 2-naphthylamine-3,6,8-trisulfonic acid.

SynthesisPathways cluster_legend Pathway Legend Naph Naphthalene BetaN Beta-Naphthol Naph->BetaN Koch Koch Acid (2-Naphthylamine-3,6,8-trisulfonic acid) Naph->Koch Polysulfonation & Nitration/Red G_Acid G Acid (2-Naphthol-6,8-disulfonic acid) BetaN->G_Acid Sulfonation AminoG Amino G Acid (2-Naphthylamine-6,8-disulfonic acid) G_Acid->AminoG Bucherer (NH3/HSO3) Gamma GAMMA ACID (7-Amino-1-naphthol-3-sulfonic acid) AminoG->Gamma Caustic Fusion (Selective desulfonation) TwoR 2R ACID (2-Amino-8-naphthol-3,6-disulfonic acid) Koch->TwoR Caustic Fusion (180-200°C) key Gamma Route: Green | 2R Route: Red

Figure 1: Comparative synthesis pathways showing the divergence from naphthalene precursors.

Reactivity & Coupling Performance

Both intermediates are Ambident Nucleophiles , meaning they can couple with diazonium salts at different positions depending on the pH of the reaction medium. This "pH switch" is the core mechanism exploited in double-coupling strategies to create complex disazo dyes.

Mechanism of Selectivity
  • Acidic Medium (pH 3–5): The amino group (-NH₂) activates the ring. Coupling occurs ortho to the amino group .

  • Alkaline Medium (pH 8–9): The hydroxyl group (-OH) ionizes to a phenoxide (-O⁻), which is a stronger activator. Coupling occurs ortho to the hydroxyl group .

Comparison of Coupling Sites
IntermediateAcidic Coupling Site (Ortho to -NH₂)Alkaline Coupling Site (Ortho to -OH)Performance Note
Gamma Acid Position 8 (Peri to -OH)Position 2 Acid coupling at pos 8 is sterically hindered but possible; Alkaline coupling at pos 2 is rapid and standard.
2R Acid Position 1 Position 7 The presence of sulfonic groups at 3 and 6 directs coupling strictly to 1 (acid) and 7 (alkaline), minimizing side reactions.

Impact on Color: The extra sulfonic acid group in 2R Acid at position 6 acts as an auxochrome that causes a bathochromic shift (red shift), resulting in brighter, bluer shades compared to the duller, red-violet tones of Gamma Acid derivatives.

Experimental Protocol: The "Dual-Mode" Selectivity Test

To validate the quality and isomeric purity of these intermediates, we employ a self-validating "Dual-Mode" coupling protocol. This confirms the intermediate's ability to direct coupling based on pH, a critical requirement for manufacturing disazo dyes.

Objective: Verify the structural integrity of Gamma/2R acid by synthesizing two distinct monoazo dyes from the same starting materials using pH control.

Reagents:
  • Diazo Component: 4-Nitroaniline (0.1 mol)

  • Coupler: Gamma Acid OR 2R Acid (0.1 mol)

  • Reagents: Sodium Nitrite, HCl, Sodium Carbonate, Sodium Acetate.

Workflow:
  • Diazotization (Standard):

    • Dissolve 4-Nitroaniline in HCl/Water. Cool to 0–5°C.[1][2]

    • Add NaNO₂ solution dropwise until starch-iodide paper turns blue. Destroy excess nitrite with sulfamic acid.

  • Pathway A: Acid Coupling (Amino-Directed)

    • Dissolve Coupler (Gamma or 2R) in water at neutral pH.

    • Add Sodium Acetate to buffer pH to 4.0–5.0 .

    • Add Diazonium salt solution slowly at 0–5°C.

    • Result: Dye precipitates. This confirms the Amino group activity.

  • Pathway B: Alkaline Coupling (Hydroxy-Directed)

    • Dissolve Coupler in water containing Sodium Carbonate (pH 8.5–9.5 ).

    • Add Diazonium salt solution slowly at 0–5°C.

    • Result: Soluble dye forms (usually different color). This confirms the Hydroxyl group activity.

  • Validation (TLC/HPLC):

    • Run both products on TLC (Silica gel, n-Butanol:Acetic Acid:Water).

    • Success Criteria: The Rf values and spot colors must differ significantly between Pathway A and Pathway B. If they are identical, the intermediate has lost its selectivity or is impure.

CouplingProtocol Start Diazotized 4-Nitroaniline Split Select pH Start->Split AcidCond Acidic Medium (pH 4-5, Acetate) Split->AcidCond Pathway A AlkCond Alkaline Medium (pH 8-9, Carbonate) Split->AlkCond Pathway B AcidCouple Coupling Ortho to NH2 (Gamma: Pos 8 | 2R: Pos 1) AcidCond->AcidCouple AcidResult Monoazo Dye A (Amino-Azo) AcidCouple->AcidResult AlkCouple Coupling Ortho to OH (Gamma: Pos 2 | 2R: Pos 7) AlkCond->AlkCouple AlkResult Monoazo Dye B (Hydroxy-Azo) AlkCouple->AlkResult

Figure 2: Experimental workflow for validating the pH-dependent coupling selectivity.

Conclusion & Recommendations

For drug development professionals and dye chemists:

  • Select Gamma Acid when the target molecule requires high fiber affinity (substantivity) and muted, deep red/violet chromophores. It is the workhorse for "developed" dyes (azoics).

  • Select 2R Acid when water solubility is paramount or when a hypsochromic shift (relative to H-acid) or bathochromic shift (relative to Gamma acid) is required for bright, bluish-red shades. Its disulfonic nature makes it less substantive but easier to level.

References

  • Emco Dyestuff Pvt Ltd. (n.d.). 2R Acid | Sulpho Gamma Acid Product Specification. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 7-Amino-1-naphthol-3-sulfonic acid (Gamma Acid). National Library of Medicine. Retrieved from [Link]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for coupling mechanisms).
  • Himalaya Chemicals. (n.d.). Gamma Acid Technical Data Sheet. Retrieved from [Link]

  • United States International Trade Commission. (1968). Synthetic Organic Chemicals: United States Production and Sales. Retrieved from [Link]

Sources

Comparative

Benchmarking Gamma Acid: A Quality &amp; Performance Guide for Pharmaceutical Applications

Topic: Benchmarking Gamma Acid Quality for Pharmaceutical & Diagnostic Applications Content Type: Publish Comparison Guide Audience: Researchers, Sourcing Scientists, and Process Engineers in Pharmaceutical/Diagnostic Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Gamma Acid Quality for Pharmaceutical & Diagnostic Applications Content Type: Publish Comparison Guide Audience: Researchers, Sourcing Scientists, and Process Engineers in Pharmaceutical/Diagnostic Manufacturing.

Executive Summary

Gamma Acid (2-amino-8-naphthol-6-sulfonic acid , CAS 90-51-7) is a critical naphthalene-based intermediate.[1][2][3][4] While historically dominant in the dye industry (e.g., C.I. Acid Red 37), its role in pharmaceuticals and high-precision diagnostics —specifically as a scaffold for sulfonamide derivatives and fluorescent imaging agents—demands a radically different quality benchmark.

In drug development, "standard" technical-grade Gamma Acid is insufficient. The presence of structural isomers, particularly the carcinogenic 2-naphthylamine (beta-naphthylamine) , poses a severe regulatory and safety risk. This guide objectively benchmarks Gamma Acid against its functional alternatives (J-Acid, H-Acid) and defines the rigorous purity standards required for pharmaceutical compliance.

Part 1: The Safety Benchmark – The Impurity Trap

The primary differentiator between "Commodity Gamma Acid" and "Pharma-Grade Gamma Acid" is the synthesis route and the resulting impurity profile.

The Critical Hazard: 2-Naphthylamine

Historically, Gamma Acid was synthesized via pathways that could generate 2-naphthylamine , a Group 1 human carcinogen (bladder cancer). Modern pharmaceutical sourcing must validate the synthesis origin to ensure the material is "2-Naphthylamine Free."

Figure 1: Synthesis Safety Map – The Origin of Risk This diagram illustrates why the Bucherer Reaction (Ammonolysis) of G-Salt is the only acceptable route for pharma-grade material, avoiding the toxic beta-naphthylamine pathway.

GammaAcidSynthesis BetaNaphthol Beta-Naphthol BetaNaphthylamine 2-Naphthylamine (CARCINOGEN) BetaNaphthol->BetaNaphthylamine Nitration/Reduction (Historic) GammaAcid_Toxic Gamma Acid (High Risk) BetaNaphthylamine->GammaAcid_Toxic Sulfonation GSalt G-Salt (2-naphthol-6,8-disulfonic acid) Ammonolysis Bucherer Reaction (High Pressure NH3) GSalt->Ammonolysis Safe Route GammaAcid_Safe Gamma Acid (Pharma Grade) Ammonolysis->GammaAcid_Safe Selective Substitution

Caption: Comparative synthesis routes. The Green path (G-Salt) eliminates the formation of carcinogenic 2-naphthylamine intermediates.

Part 2: Comparative Performance – Gamma vs. J-Acid vs. H-Acid

When selecting a naphthalene scaffold for coupling reactions (e.g., synthesizing azo-based prodrugs or diagnostic markers), researchers often choose between Gamma Acid and its isomers, J-Acid and H-Acid .

Functional Comparison Table
FeatureGamma Acid (2-amino-8-naphthol-6-sulfonic acid)J-Acid (2-amino-5-naphthol-7-sulfonic acid)H-Acid (1-amino-8-naphthol-3,6-disulfonic acid)
Primary Utility High-selectivity coupling (pH dependent)High-solubility couplingMulti-functional coupling (Dual active sites)
Coupling Sites Ortho to Amino (Acidic pH)Ortho to Hydroxyl (Alkaline pH)Ortho to Amino (Acidic)Ortho to Hydroxyl (Alkaline)Ortho to Hydroxyl (Alkaline)Ortho to Amino (Acidic)
Solubility Low in water (requires alkali)ModerateHigh (due to disulfonic groups)
Pharma Risk High (Isomer contamination)ModerateLow
Fluorescence Strong Blue/Violet (in alkaline solution)WeakModerate
Best For: Precise mono-azo scaffolds , pH indicatorsSoluble diazo compoundsComplex bis-azo structures
The Selectivity Advantage

Gamma Acid offers unique "Orthogonal Reactivity." By controlling pH, you can direct incoming groups to specific positions, allowing for the creation of highly specific isomeric drugs.

Figure 2: pH-Dependent Coupling Selectivity

CouplingSelectivity cluster_Acid Acidic Conditions (pH 3-5) cluster_Alk Alkaline Conditions (pH 8-10) Gamma Gamma Acid (Zwitterion) Pos1 Coupling at Pos 1 (Ortho to -NH2) Gamma->Pos1 Diazonium Salt A Pos7 Coupling at Pos 7 (Ortho to -OH) Gamma->Pos7 Diazonium Salt B

Caption: Gamma Acid allows dual-mode coupling. Acidic pH targets the amino-ortho site; alkaline pH targets the hydroxyl-ortho site.

Part 3: Experimental Protocols for Quality Validation

Trust but verify. Do not rely solely on supplier COAs (Certificates of Analysis). The following protocols are designed to detect isomeric impurities that standard "Assay %" tests miss.

Protocol 1: High-Resolution HPLC Purity Assay

Standard titration methods cannot distinguish between Gamma Acid and its isomers (J-Acid/R-Salt).

  • Objective: Quantify Gamma Acid purity and detect trace 2-naphthylamine (<10 ppm).

  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase:

    • Solvent A: 0.02 M KH₂PO₄ buffer (pH adjusted to 3.0 with H₃PO₄).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 0-5 min (5% B); 5-20 min (Linear to 60% B); 20-25 min (60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General) and 230 nm (Specific for Naphthylamine impurities).

  • Acceptance Criteria (Pharma Grade):

    • Gamma Acid Purity: ≥ 98.5% (Area under curve).[4]

    • 2-Naphthylamine: Not Detected (LOD < 5 ppm).

    • Insoluble Matter (Alkali): < 0.1%.

Protocol 2: Solubility & Clarity Stress Test

Gamma Acid is sparingly soluble in water but must dissolve completely in dilute alkali. Haze indicates oxidation or inorganic salt contamination.

  • Preparation: Weigh 1.0 g of Gamma Acid sample.

  • Dissolution: Add to 50 mL of 2% Sodium Carbonate (Na₂CO₃) solution at 25°C.

  • Observation:

    • Pass: Solution is clear, slightly fluorescent (blue/violet).

    • Fail: Turbidity, black specks (carbonized matter), or dull color (oxidation).

  • Filtration Test: Pass solution through a 0.45µm filter. Weigh residue. (Limit: <0.1%).

Part 4: References & Authority
  • Bhatia, S. P., et al. (2023). Synthesis and genotoxicity profiling of naphthalene-based dye intermediates. Journal of Hazardous Materials. Link

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

  • PubChem. (2024). 2-Amino-8-naphthol-6-sulfonic acid (Gamma Acid) Compound Summary. National Library of Medicine. Link

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Reference for Bucherer reaction selectivity). Link

  • European Chemicals Agency (ECHA). (2024). Substance Information: 6-amino-4-hydroxy-2-naphthalenesulfonic acid.[1][4][5] Link

Sources

Validation

Thermal Gravimetric Analysis (TGA) of Gamma Acid Salts: A Comparative Guide

This guide provides a comparative technical analysis of the thermal gravimetric behavior of Gamma-Aminobutyric Acid (GABA) salts and Gamma-Hydroxybutyric Acid (GHB/Oxybate) salts. Editorial Note on Nomenclature: In indus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the thermal gravimetric behavior of Gamma-Aminobutyric Acid (GABA) salts and Gamma-Hydroxybutyric Acid (GHB/Oxybate) salts.

Editorial Note on Nomenclature: In industrial chemistry, "Gamma Acid" strictly refers to 7-amino-1-naphthol-3-sulfonic acid (a dye intermediate). However, in the context of drug development , "Gamma acid" is frequently used as a shorthand for Gamma-aminobutyric acid (GABA) or its structural analog Gamma-hydroxybutyric acid (GHB) .

This guide prioritizes the Pharmaceutical (GABA/GHB) application but includes a disambiguation section for the Industrial Dye intermediate.

Executive Summary

Thermal Gravimetric Analysis (TGA) is the primary screening tool for selecting the optimal salt form of Gamma-aminobutyric acid (GABA) and its analogs. While the zwitterionic free acid of GABA exhibits high thermal stability (decomposition >190°C), pharmaceutical development often requires salt forms (e.g., Hydrochloride, Fumarate, or mixed Oxybates) to modulate solubility, hygroscopicity, and bioavailability.

This guide compares the thermal degradation profiles of:

  • GABA Zwitterion (Free Acid) vs. GABA Salts (HCl, Fumarate).

  • Sodium Oxybate vs. Mixed Oxybates (Ca/Mg/K/Na).[1]

Technical Disambiguation: Which "Gamma Acid"?

Before proceeding, ensure you are analyzing the correct chemical entity.

Common NameChemical NameCAS No.[2][3][4][5]Primary ApplicationTGA Focus
GABA

-Aminobutyric acid
56-12-2CNS Drug / SupplementPolymorphism, Solvates
GHB / Oxybate

-Hydroxybutyric acid
591-81-1Narcolepsy Drug (Xyrem)Hygroscopicity, Mixed Salts
Gamma Acid 6-amino-4-hydroxy-2-naphthalenesulfonic acid90-51-7Dye IntermediateExcluded (Industrial Raw Material)

Comparative Analysis: GABA Salt Forms

GABA Free Acid (Zwitterion)
  • Thermal Behavior: GABA exists as a zwitterion in the solid state. TGA analysis typically shows a single, sharp mass loss step beginning at 190–205°C .

  • Mechanism: This event is a concurrent melting and decomposition process. Unlike simple hydrates, there is no significant mass loss below 150°C, indicating the crystal lattice is anhydrous and non-hygroscopic.

  • Key Metric:

    
     (Monoclinic Form).
    
GABA Hydrochloride (HCl)
  • Rationale: Acid salts are often synthesized to improve solubility in specific formulations, though GABA itself is highly water-soluble.

  • TGA Profile: The HCl salt generally exhibits lower thermal stability than the zwitterion. The release of HCl gas can occur prior to the degradation of the carbon backbone.

  • Comparison:

    
     is typically depressed by 20–40°C compared to the free acid due to the lower lattice energy of the ionic salt compared to the strong intermolecular hydrogen bonding network of the zwitterion.
    
GABA Fumarate & Succinate (Co-crystals/Salts)
  • Rationale: Weak organic acids (fumaric, succinic) are used to form co-crystals or salts to modulate dissolution rates without the corrosivity of HCl.

  • TGA Profile:

    • GABA Fumarate (2:1): Shows enhanced thermal stability or distinct multi-step degradation. The first mass loss often corresponds to the decarboxylation or loss of the co-former.

    • Stoichiometry Check: TGA is critical here. A mass loss of ~20-30% at an intermediate temperature (e.g., 150°C) often indicates the loss of a solvate or a volatile co-former before the API degrades.

Data Summary: Thermal Stability Benchmarks
Compound

(Decomp)
Mass Loss Step 1Interpretation
GABA (Monoclinic) 203°C100% (Single Step)Melt-Decomposition
GABA (Tetragonal) ~198°C100% (Single Step)Metastable Polymorph
GABA-HCl ~135–145°C~25% (HCl loss)Lower Stability
Gabapentin (Analog) 165°C100% (Lactamization)Intramolecular Cyclization

Comparative Analysis: Oxybate Salts (GHB)

For developers working on Sodium Oxybate (Xyrem) or Lower-Sodium alternatives (Xywav), TGA is the critical quality control method for hygroscopicity .

Sodium Oxybate (Na-GHB)
  • Hygroscopicity: Extremely hygroscopic.

  • TGA Profile: Unless handled in a dry box, TGA will show an immediate mass loss of 2–10% from ambient to 100°C due to adsorbed water.

  • Degradation: The anhydrous salt is stable up to ~200°C, but the presence of moisture can catalyze lactonization (reverting to GBL).

Mixed Salts (Ca/Mg/K/Na Oxybates)
  • Innovation: Replacing Na with Ca/Mg/K reduces cardiovascular risk.

  • TGA Complexity:

    • Step 1 (<120°C): Dehydration of Ca/Mg hydrates (these salts often form stable hydrates, unlike Na).

    • Step 2 (>250°C): Decomposition.

  • Advantage: Divalent salts (Ca/Mg) often form more stable, less deliquescent hydrates than the sodium salt, improving handling during manufacturing.

Experimental Protocol

To ensure reproducible data for regulatory submission (IND/NDA), follow this self-validating protocol.

Standardized TGA Parameters
  • Instrument: TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC.

  • Pan Type: Platinum (Pt) or Hermetic Aluminum with pinhole.

    • Why: Pt is non-reactive. Hermetic pans prevent premature evaporation of volatiles if measuring solvates.

  • Sample Mass: 2–5 mg (Precise weighing is crucial for stoichiometry).

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Heating Rate: 10°C/min (Standard) or 2°C/min (High Resolution for separating overlapping events).

Workflow Diagram

The following DOT diagram illustrates the decision matrix for salt selection based on TGA data.

SaltSelection Start Start: Candidate Salt Synthesis TGA_Run Run TGA (25-300°C @ 10°C/min) Start->TGA_Run Check_100C Mass Loss < 100°C? TGA_Run->Check_100C Solvate Identify: Solvate/Hydrate (Calculate Stoichiometry) Check_100C->Solvate Step Loss (>2%) Hygroscopic Identify: Surface Moisture (Hygroscopic) Check_100C->Hygroscopic Drift (<2%) Check_Decomp T(onset) > 200°C? Check_100C->Check_Decomp No Loss Solvate->Check_Decomp Stable High Thermal Stability (Proceed to DSC) Check_Decomp->Stable Yes Unstable Low Stability (Check for Cyclization) Check_Decomp->Unstable No

Caption: Workflow for interpreting TGA data during Gamma acid salt screening. Distinguishes between solvent loss and degradation.

Critical Interpretation: Cyclization Risks

A unique failure mode for Gamma acids (both GABA and GHB) is Lactamization/Lactonization .

  • Mechanism: Under heat, GABA can lose water to form 2-pyrrolidone (Lactam).

  • TGA Signature: This appears as a mass loss equivalent to one water molecule (MW = 18 g/mol ) relative to the GABA MW (103 g/mol ).

  • Validation: If you observe a ~17.5% mass loss step followed by a plateau, your salt is converting to the lactam, not just decomposing. This is a critical stability failure for drug products.

References

  • Thermal Analysis of GABA Polymorphs

    • Source: ResearchGate / J.
    • Title: Molecular γ-amino butyric acid and its crystals: Structural, electronic and optical properties.
    • URL:[Link]

  • Oxybate Salt Pharmacology & Formul

    • Source: NIH / PubMed (2022)
    • Title: Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative.[6][7]

    • URL:[Link]

  • Gabapentin (GABA Analog) Stability Studies

    • Source: NIH / PubMed (2022)
    • Title: Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid.[8]

    • URL:[Link]

  • TGA Methodology for Pharmaceuticals

    • Source: Improved Pharma
    • Title: Thermogravimetric Analysis (TGA)
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-

Executive Summary For the disposal of 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (CAS 90-40-4), the definitive method is high-temperature incineration equipped with a scrubber system.[1] While the solid compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the disposal of 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (CAS 90-40-4), the definitive method is high-temperature incineration equipped with a scrubber system.[1] While the solid compound is often classified as non-regulated for transport, it forms strong acidic solutions that are corrosive and hazardous to aquatic environments.

Immediate Action Directive:

  • Solids: Do not dissolve for disposal. Collect in fiber drums or poly-lined containers for off-site incineration.[1]

  • Liquids/Spills: Neutralize to pH 6–9 using Sodium Bicarbonate (

    
    ) or Soda Ash (
    
    
    
    ) before absorption and collection.[1]
  • Prohibition: Never discharge directly into municipal sewer systems without explicit permit authorization due to high Chemical Oxygen Demand (COD) and potential azo-dye precursor regulations.[1]

Chemical Profile & Properties

Understanding the physicochemical properties is essential for selecting the correct waste stream.[2]

PropertyDataRelevance to Disposal
Molecular Formula

High sulfur/nitrogen content requires scrubbers during incineration to capture

.[1]
Molecular Weight 319.31 g/mol -
Physical State Solid (Powder/Crystals)Dust explosion hazard if dispersed in air.[1]
Solubility Soluble in waterReadily mobilizes in groundwater; requires containment.
Acidity Strong Acid (Sulfonic groups)Aqueous solutions are corrosive (pH < 2); requires neutralization.[1]
Combustibility High Ignition Temp (~950°C)Requires fuel-blending for effective incineration.[1]

Hazard Identification & Safety

Primary GHS Hazard: Eye Irritation Category 2 (H319) .[3][4] Secondary Risks: Skin irritation, Respiratory irritation (dust), and Corrosivity (in solution).[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator to prevent inhalation of sulfonic acid dusts.[1]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[5] Face shield required if handling aqueous solutions to prevent splash burns.

  • Skin: Nitrile or Neoprene gloves (0.11 mm min thickness). Tyvek® lab coat or apron.

Disposal Protocols

A. Solid Waste (Preferred Route)
  • Classification: Non-RCRA regulated solid (unless mixed with listed solvents), but treated as "Chemical Waste" due to environmental persistence.

  • Procedure:

    • Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) to prevent exothermic reactions.

    • Packaging: Place in a wide-mouth HDPE jar or poly-lined fiber drum.

    • Labeling: Label as "Non-Regulated Chemical Waste: 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-".

    • Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.

B. Aqueous Waste (Solutions)
  • Classification: Likely RCRA Class D002 (Corrosive) if pH

    
     2.0.[1]
    
  • Neutralization Protocol (In-Lab):

    • Note: Only perform if permitted by your facility's Chemical Hygiene Plan.[1]

    • Place the acidic solution in a fume hood.

    • Slowly add Sodium Bicarbonate (

      
      )  or Sodium Carbonate (
      
      
      
      )
      .
    • Caution: Expect foaming (

      
       release). Add base until effervescence stops.[6]
      
    • Verify pH is between 6 and 9 using pH strips or a meter.

    • Once neutral, the waste may be eligible for drain disposal only if the local POTW (Publicly Owned Treatment Works) permit allows naphthalene sulfonates. Otherwise, containerize as "Neutralized Aqueous Waste" for off-site treatment.[1]

C. Disposal Decision Logic

The following diagram outlines the decision-making process for disposing of CAS 90-40-4.

DisposalWorkflow cluster_legend Legend Start Waste: 2,7-Naphthalenedisulfonic acid (CAS 90-40-4) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid SolidAction Package in Poly-lined Drum Do NOT Dissolve Solid->SolidAction pHCheck Check pH Liquid->pHCheck Incinerate Ship to TSDF for High-Temp Incineration SolidAction->Incinerate IsAcidic pH < 5 pHCheck->IsAcidic IsNeutral pH 6-9 pHCheck->IsNeutral Neutralize Neutralize with NaHCO3 (In Fume Hood) IsAcidic->Neutralize Containerize Collect in HDPE Carboy Label 'Non-Hazardous Wash' IsNeutral->Containerize Neutralize->IsNeutral Containerize->Incinerate Step Action Step Critical Critical Disposal

Figure 1: Decision tree for the safe disposal of 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

Spill Response Procedures

In the event of a spill, speed and containment are critical to prevent groundwater contamination.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE (Goggles, Nitrile Gloves, N95 Mask).

  • Contain:

    • Solid Spill: Cover with a plastic sheet to prevent dust dispersion.

    • Liquid Spill: Dike the spill with absorbent socks or vermiculite.[5]

  • Neutralize (Liquids): Sprinkle Sodium Bicarbonate or Lime over the spill. Wait for the reaction (fizzing) to cease.

  • Clean Up:

    • Use a dustpan and brush (for solids) or absorbent pads (for liquids).[1]

    • Do NOT use a standard vacuum cleaner (risk of dust ignition). Use a HEPA-filtered explosion-proof vacuum if available.[1]

  • Decontaminate: Wash the surface with soap and water; collect the rinsate as chemical waste.

Regulatory & Transport Information (US)

  • DOT Classification (Solid): Generally Not Regulated as a hazardous material for transport.

  • DOT Classification (Solution): If pH < 2.0, regulate as:

    • UN Number: UN3265[1]

    • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (2,7-Naphthalenedisulfonic acid derivative)[1]

    • Class: 8

    • Packing Group: III

  • EPA Waste Code: Not P-listed or U-listed.[1] However, if the waste exhibits corrosivity (pH

    
     2), it carries the D002  characteristic code.
    

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66658: 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024) . Substance Registry Services: 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-.[1] Retrieved from [Link][1]

  • Lab Manager (2024) . How to Neutralize Chemical Spills. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (CAS: 90-40-4)[1][2][3] Executive Summary & Chemical Identity To: Laboratory Personnel, Safety Officers,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy- (CAS: 90-40-4)[1][2][3]

Executive Summary & Chemical Identity

To: Laboratory Personnel, Safety Officers, and Process Chemists From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety Protocol for Handling "2R Acid" / "RR Acid"

This guide provides an authoritative safety framework for handling 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS: 90-40-4).[2][3] Often referred to in the dye industry as 2R Acid or RR Acid , this compound is a critical intermediate.[2][3]

Scientist’s Note: Do not underestimate this compound based on its "irritant" classification. As a disulfonic acid derivative, it possesses significant acidity and polarity.[2][3] Upon contact with moisture (mucous membranes, perspiration, corneal fluid), the solid powder hydrolyzes to form a localized acidic environment (pH < 2), capable of causing immediate protein denaturation and severe irritation.[2][3]

Chemical Profile
PropertySpecification
Chemical Name 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Common Synonyms 2R Acid; RR Acid; 3-Amino-5-naphthol-2,7-disulfonic acid
CAS Number 90-40-4
Physical State Solid powder (Light grey to off-white)
Acidity (pKa) Highly Acidic (Sulfonic acid groups)
Solubility Soluble in water (forms acidic solution)

Risk Assessment & Hazard Matrix

The following matrix synthesizes GHS classifications with practical laboratory risks.

Hazard CategoryGHS CodeSignal WordOperational Implication
Eye Irritation H319 Warning High Risk. Dust dissolves in eye moisture, creating an acidic solution.[2][3] Goggles are mandatory.
Skin Irritation H315 WarningModerate Risk. Prolonged contact with sweat/moisture causes acid burns/dermatitis.[2][3]
Respiratory H335 WarningHigh Risk. Fine powder becomes airborne easily; inhalation causes upper respiratory tract inflammation.[2][3]
Aquatic Toxicity H412 -Harmful to aquatic life with long-lasting effects.[2][3][4] Zero-discharge policy applies.[2][3][5]

Personal Protective Equipment (PPE) Strategy

PPE is your last line of defense.[2][3] The following protocol uses a "Layered Barrier" approach.

A. Respiratory Protection (Critical)
  • Primary Control: All weighing and open-vessel handling must occur inside a certified Chemical Fume Hood.[2][3]

  • Secondary Defense (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges .[2][3]

    • Why? N95s filter 95% of particles but may not seal perfectly against fine chemical dusts.[2][3] P100s offer 99.97% efficiency against the fine particulates typical of sulfonic acid salts.[2][3]

B. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[2][3]

  • Prohibited: Standard safety glasses with side shields.[2][3][6]

  • Mechanism:[2][3][6][7][8] Safety glasses allow airborne dust to bypass the lens and settle on the eye surface.[2][3] Goggles provide a sealed environment.[2][3]

C. Dermal Protection
  • Glove Material: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).[2][3]

  • Technique:

    • Dry Powder: Single gloving is acceptable.[2][3]

    • Aqueous Solutions: Double gloving is recommended.[2][3] Sulfonic acids are highly polar; while nitrile has good resistance, microscopic defects can allow acidic permeation.[2][3]

  • Body: Standard cotton lab coat (buttoned) + Chemical-resistant apron if handling slurries > 1 Liter.[2][3]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the specific task being performed.

PPE_Logic Start Task: Handling CAS 90-40-4 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Aqueous Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Splash Splash Risk? Liquid->Splash HoodYes Use Hood + Safety Goggles + Nitrile Gloves Hood->HoodYes Yes HoodNo Respirator (P100) REQ + Safety Goggles + Nitrile Gloves Hood->HoodNo No HighSplash Face Shield + Goggles + Double Nitrile + Apron Splash->HighSplash High (Pouring/Mixing) LowSplash Safety Goggles + Nitrile Gloves + Lab Coat Splash->LowSplash Low (Pipetting)

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.

Operational Protocols

Protocol A: Weighing & Transfer (Solid)

Objective: Prevent dust generation and static discharge.[2][3]

  • Preparation: Place the balance inside the fume hood.[2][3] If the balance is external, use a "powder containment hood" or balance enclosure.[2][3]

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/dry.[2][3] Sulfonic acids can be hygroscopic, which reduces static, but dry powders fly easily.[2][3]

  • Transfer: Use a disposable spatula.[2][3] Do not pour from the main container; transfer small amounts to a secondary weighing boat.

  • Cleanup: Immediately wipe the balance area with a damp paper towel (water).[2][3] Why? A dry wipe will generate static and disperse the dust; a damp wipe solubilizes and traps the acid.[2][3]

Protocol B: Spill Response

Objective: Neutralize and contain.

  • Isolate: Mark the area.[2][3]

  • PPE Up: Don goggles, P100 respirator, and double gloves.[2][3]

  • Dry Spill:

    • Do NOT sweep vigorously (creates dust).[2][3]

    • Cover with a damp paper towel to suppress dust, then scoop into a waste bag.[2][3]

  • Wet Spill (Solution):

    • Cover with a neutralizing absorbent (Sodium Bicarbonate or commercial acid neutralizer).[2][3]

    • Wait for bubbling (CO2 evolution) to cease.[2][3]

    • Collect slurry into hazardous waste container.[2][3]

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet ActionDry 1. Cover with DAMP towel 2. Scoop carefully 3. Wipe surface with wet cloth Dry->ActionDry ActionWet 1. Apply NaHCO3 (Baking Soda) 2. Wait for gas evolution to stop 3. Absorb with vermiculite Wet->ActionWet Disposal Dispose as Chemical Waste (Tag: Acidic Organic) ActionDry->Disposal ActionWet->Disposal

Figure 2: Step-by-step spill response workflow ensuring containment and neutralization.

Disposal & Environmental Stewardship

Self-Validating Disposal System: Before disposing, verify the pH of the waste stream.[2][3]

  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Solid Organic Acid - Toxic."[2][3]

  • Liquid Waste: Adjust pH to 6–9 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate before adding to the aqueous organic waste stream.[2][3]

  • Prohibition: Never pour down the drain. This compound is harmful to aquatic life (H412) and difficult for municipal water treatment to degrade.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66658, 3-amino-5-hydroxynaphthalene-2,7-disulfonic acid.[2][3] Retrieved from [Link][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-.[2][3] Retrieved from [Link][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-
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2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-
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